ND-646
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRWXLIYNCKHRZ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ND-646 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis (FAS) pathway. By targeting the metabolic reprogramming inherent in many cancer cells, this compound presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of both ACC1 and ACC2 isoforms.[1][2][3] It binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing the dimerization of ACC subunits, which is essential for their catalytic function.[1][2] This allosteric inhibition leads to a rapid and sustained suppression of de novo fatty acid synthesis.[1] Cancer cells, particularly rapidly proliferating ones like non-small cell lung cancer (NSCLC), exhibit a heightened dependence on FAS for the production of lipids necessary for membrane biogenesis, energy storage, and signaling molecule synthesis. By cutting off this supply, this compound effectively starves cancer cells of essential building blocks, leading to cell growth inhibition and apoptosis.[4][5]
Signaling Pathway of this compound Action
The primary signaling pathway affected by this compound is the fatty acid biosynthesis pathway. This compound's interaction with ACC also intersects with the AMPK signaling pathway, which is a key regulator of cellular energy homeostasis.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 3. selleckchem.com [selleckchem.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ND-646 in Inducing Apoptosis in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-small cell lung cancer (NSCLC) presents a significant therapeutic challenge, often characterized by metabolic reprogramming to support rapid proliferation. One such adaptation is the upregulation of de novo fatty acid synthesis (FAS), a pathway governed by the rate-limiting enzyme Acetyl-CoA Carboxylase (ACC). ND-646, a potent and selective allosteric inhibitor of both ACC isoforms (ACC1 and ACC2), has emerged as a promising therapeutic agent. This technical guide delineates the mechanism by which this compound induces apoptosis in NSCLC cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor, binding to the biotin (B1667282) carboxylase (BC) domain of ACC1 and ACC2.[1][2] This binding prevents the dimerization of ACC subunits, a crucial step for its enzymatic activity.[1][3][4] The inhibition of ACC blocks the conversion of acetyl-CoA to malonyl-CoA, the first committed step in FAS.[1][2] The subsequent depletion of the cellular fatty acid pool is detrimental to cancer cells, which rely on a steady supply of lipids for membrane formation, energy storage, and the generation of signaling molecules.[1] This disruption of lipid homeostasis ultimately triggers apoptosis in NSCLC cells.[1][3][5]
Signaling Pathway of this compound Induced Apoptosis
The inhibition of fatty acid synthesis by this compound leads to apoptosis, a process that can be rescued by the addition of exogenous palmitate, demonstrating the specificity of the drug's effect.[1] Evidence suggests that the apoptotic cascade may be initiated through endoplasmic reticulum (ER) stress, a known consequence of disrupted lipid metabolism.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in NSCLC models.
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |
| A549 | 500 nM | 72 hours | ~85% decrease in total fatty acids | [5] |
| A549 | 500 nM | 7 days | Significant reduction in total cell number | [5] |
| A549, H157, H1355, H460 | 500 nM | Not specified | Marked inhibition of proliferation and viability | [1] |
| A549 | 500 nM | 5 days | Increased cleaved PARP expression | [1] |
| Various | 3-10 nM (IC50) | Not specified | Potent ACC1 inhibitory activity | [6] |
| A549 | 9-17 nM (IC50) | Not specified | Strong cancer inhibitory activity | [6] |
Table 2: In Vivo Efficacy of this compound in NSCLC Mouse Models
| Mouse Model | This compound Dosage | Treatment Duration | Effect | Reference |
| A549 Xenograft | 50 mg/kg twice daily | 1 week | Significant decrease in palmitate and stearate (B1226849) levels | [5] |
| A549 Xenograft | 50 mg/kg twice daily | 6 weeks | 80% reduction in tumor area to total lung area ratio | [5] |
| Kras;Trp53-/- & Kras;Stk11-/- | 50 mg/kg twice daily | Not specified | Reduced average tumor size | [5] |
| Kras;Trp53-/- & Kras;Stk11-/- | 50 mg/kg twice daily + Carboplatin | Not specified | More dramatic reduction in tumor volume | [5][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete growth medium (e.g., DMEM or RPMI with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (solubilized in DMSO)
-
96-well cell culture plates
-
MTT or AlamarBlue reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8] Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).[8] Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8] Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
For AlamarBlue assay: Add 10 µL of AlamarBlue reagent to each well and incubate for 2-4 hours at 37°C.[8]
-
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelengths (e.g., 570 nm for MTT, 560 nm excitation/590 nm emission for AlamarBlue).[8]
Western Blot for Apoptosis Markers
This protocol is used to detect the expression of key apoptosis-related proteins, such as cleaved PARP.
Materials:
-
Treated and untreated NSCLC cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice for 30 minutes.[10] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and untreated NSCLC cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Binding Buffer.[13] Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells immediately by flow cytometry.[13] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[13]
Experimental Workflow
Conclusion
This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of NSCLC. By inhibiting ACC and disrupting fatty acid synthesis, this compound effectively induces apoptosis in cancer cells. The preclinical data strongly support its continued investigation as a monotherapy and in combination with standard-of-care chemotherapeutics for the treatment of NSCLC.[1][4][14] Further clinical trials are warranted to fully elucidate its therapeutic potential in human patients.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 3. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nimbustx.com [nimbustx.com]
- 8. wjpls.org [wjpls.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
The Impact of ND-646 on Lipid Metabolism in Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key hallmark of this reprogramming is the upregulation of de novo fatty acid synthesis, a process critically dependent on the enzyme Acetyl-CoA Carboxylase (ACC). ND-646, a potent and selective allosteric inhibitor of both ACC isoforms (ACC1 and ACC2), has emerged as a promising therapeutic agent that targets this metabolic vulnerability. This technical guide provides an in-depth overview of the mechanism of action of this compound and its multifaceted impact on lipid metabolism within tumor cells. We present a comprehensive summary of its effects on fatty acid synthesis, lipid storage, and downstream cellular processes, supported by quantitative data from preclinical studies. Furthermore, this guide offers detailed experimental protocols for key assays used to evaluate the efficacy of ACC inhibitors, along with visual representations of the underlying signaling pathways and experimental workflows.
Introduction: Targeting Tumor Lipogenesis
The aberrant proliferation of cancer cells necessitates a constant supply of macromolecules, including lipids, which are essential for membrane biogenesis, energy storage, and the generation of signaling molecules.[1][2][3] Unlike normal cells, which primarily rely on circulating lipids, many tumor types exhibit a heightened dependence on de novo fatty acid synthesis (FAS).[4][5] This metabolic shift is orchestrated by the overexpression and increased activity of lipogenic enzymes, with Acetyl-CoA Carboxylase (ACC) serving as the rate-limiting enzyme in this pathway.[6][7] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid biosynthesis.[8] The reliance of tumors on this pathway presents a compelling therapeutic window for targeted inhibition.
This compound is a small molecule inhibitor that allosterically targets the biotin (B1667282) carboxylase (BC) domain of both ACC1 and ACC2.[9][10] This binding prevents the dimerization of ACC subunits, a conformational change essential for its enzymatic activity.[8][9] By inhibiting both isoforms, this compound effectively shuts down de novo fatty acid synthesis and can also modulate fatty acid oxidation, offering a dual mechanism to disrupt tumor metabolism.[8][9] Preclinical studies have demonstrated the potent anti-tumor effects of this compound in various cancer models, particularly in non-small cell lung cancer (NSCLC).[10][11]
Quantitative Impact of this compound on Tumor Metabolism and Growth
The efficacy of this compound has been quantified across a range of in vitro and in vivo studies. The following tables summarize the key findings, providing a clear overview of its potency and therapeutic effects.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Treatment | Result | Reference(s) |
| ACC Inhibition (IC₅₀) | Human ACC1 | This compound | 3.5 nM | [12] |
| Human ACC2 | This compound | 4.1 nM | [12] | |
| Cell Proliferation (IC₅₀) | Breast Cancer Cell Lines | This compound | <100 nM | [5] |
| Fatty Acid Synthesis | A549 (NSCLC) | 500 nM this compound (24h) | Near-complete inhibition of new palmitate synthesis | [9] |
| A549 (NSCLC) | This compound (72h) | ~85-90% decrease in total fatty acid content | [9][10] | |
| Cell Viability | A549, H460 (NSCLC) | 500 nM this compound (7 days) | Significant reduction in total cell number | [10] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Tumor Model | Treatment | Result | Reference(s) |
| Fatty Acid Synthesis | A549 Xenografts | 50 mg/kg this compound (BID, 1 week) | 60% reduction in palmitate synthesis rate; 46% reduction in stearate (B1226849) synthesis rate | [9] |
| Tumor Growth Inhibition | A549 Xenografts | 50-100 mg/kg this compound (BID, 6 weeks) | 80% reduction in tumor area to total lung area ratio | [10] |
| MDA-MB-468 Breast Cancer Xenografts | 25-50 mg/kg this compound (QD or BID) | 60-70% tumor growth inhibition | [5] | |
| Cell Proliferation | A549 Xenografts | 50-100 mg/kg this compound (BID) | 39-49% decrease in BrdU positive cells | [9] |
| Combination Therapy | Kras;Trp53-/- NSCLC Mouse Model | This compound + Carboplatin | Marked suppression of lung tumor growth | [9] |
Core Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the allosteric inhibition of ACC, which disrupts the de novo fatty acid synthesis pathway. This, in turn, leads to a cascade of downstream effects culminating in reduced tumor growth and survival.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's impact on tumor lipid metabolism.
Cell Culture and Viability Assays
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines in vitro.
Materials:
-
Cancer cell lines (e.g., A549, H460, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Delipidated FBS (for specific experimental conditions)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4][6][8]
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Remove the existing medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6][8][9][11]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value.
De Novo Fatty Acid Synthesis Assay using [U-¹³C₆]glucose Labeling and GC-MS
Objective: To quantify the rate of de novo fatty acid synthesis in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
Culture medium with and without glucose
-
[U-¹³C₆]glucose
-
This compound
-
Solvents for lipid extraction (e.g., methanol, chloroform, hexane)
-
Reagents for fatty acid methylation (e.g., methanolic HCl)
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency. Replace the medium with glucose-free medium for 1 hour to deplete intracellular glucose. Then, treat the cells with this compound or vehicle in medium containing [U-¹³C₆]glucose for 24 hours.
-
Metabolite Extraction: Wash the cells with ice-cold PBS and quench metabolism with cold methanol. Scrape the cells and extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the incorporation of ¹³C from glucose into newly synthesized fatty acids.
-
Data Analysis: Quantify the mass isotopologue distributions of key fatty acids (e.g., palmitate, stearate) to calculate the fraction of newly synthesized fatty acids.
References
- 1. Protocols for IHC and Detection of Proliferating Cells by BrdU - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Clonogenic Assay [bio-protocol.org]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Clonogenic Assay [en.bio-protocol.org]
Specificity of ND-646 for ACC1 and ACC2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in fatty acid metabolism. It exists in two isoforms, ACC1 and ACC2, which are encoded by distinct genes. ACC1 is primarily located in the cytoplasm and is a key regulator of de novo fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane and its product, malonyl-CoA, acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. Given their central roles in lipid metabolism, ACC enzymes have emerged as attractive therapeutic targets for a range of diseases, including metabolic disorders and cancer.
ND-646 is a potent, orally bioavailable, allosteric inhibitor of both ACC1 and ACC2.[1][2][3][4] This guide provides a comprehensive technical overview of the specificity of this compound for ACC1 and ACC2, detailing its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as an allosteric inhibitor by preventing the dimerization of ACC enzymes, a process essential for their catalytic activity.[2][3][4] It binds to a site within the biotin (B1667282) carboxylase (BC) domain of both ACC1 and ACC2.[2][3] Specifically, this compound interacts with arginine residues Arg172 in ACC1 and Arg277 in ACC2.[3][5] This binding disrupts the formation of the active enzyme dimer, leading to the inhibition of both fatty acid synthesis and the promotion of fatty acid oxidation.
dot
Caption: Mechanism of this compound Action.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against human ACC1 (hACC1) and human ACC2 (hACC2) has been determined in cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a potent inhibitor of both isoforms with similar efficacy, indicating its non-isoform-specific nature.[2][3][6] A closely related analog, ND-608, serves as a less active enantiomer and is often used as a negative control in experiments.[2]
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | hACC1 | 3.5[2][3][6] | Cell-free enzymatic assay |
| This compound | hACC2 | 4.1[2][3][6] | Cell-free enzymatic assay |
| ND-608 | hACC1 | 4,790[2] | Cell-free enzymatic assay |
| ND-608 | hACC2 | 6,540[2] | Cell-free enzymatic assay |
Experimental Protocols
ACC1/ACC2 Enzymatic Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies ACC activity by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human ACC1 or ACC2
-
ACC Assay Buffer (e.g., 5x buffer from BPS Bioscience, #79283)
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x ACC Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a master mix containing 1x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate at the desired final concentrations.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in 1x ACC Assay Buffer. The final DMSO concentration in the assay should typically be kept below 1%.
-
-
Assay Reaction:
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the master mix to all wells.
-
Initiate the reaction by adding the recombinant ACC1 or ACC2 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
-
ADP Detection:
-
Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
dot
Caption: Workflow for ACC Enzymatic Inhibition Assay.
Cellular Viability and Proliferation Assays
These assays assess the effect of this compound on the growth and viability of cancer cell lines, such as the commonly used A549 non-small cell lung cancer line.[2][7][8]
Materials:
-
A549 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, or similar)
-
96-well cell culture plates
Procedure (CellTiter-Glo® as an example):
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for a few minutes to induce cell lysis.
-
Incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Fatty Acid Synthesis Assay
This assay measures the rate of de novo fatty acid synthesis in cells treated with this compound.[2]
Materials:
-
A549 cells
-
Culture medium
-
This compound
-
Labeled precursor (e.g., [U-13C6]glucose or [1,2-13C2]acetate)
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Treatment and Labeling:
-
Culture A549 cells and treat with this compound or vehicle for a specified time.
-
During the last few hours of treatment, replace the medium with a medium containing the labeled precursor.
-
-
Lipid Extraction:
-
Harvest the cells and perform a lipid extraction using a suitable solvent system (e.g., Bligh-Dyer extraction).
-
-
Fatty Acid Analysis:
-
Saponify the extracted lipids to release free fatty acids.
-
Derivatize the fatty acids to make them volatile for GC-MS analysis (e.g., convert to fatty acid methyl esters).
-
Analyze the samples by GC-MS to determine the incorporation of the labeled precursor into newly synthesized fatty acids.
-
-
Data Analysis:
-
Calculate the fractional new synthesis of specific fatty acids (e.g., palmitate) based on the isotopic enrichment.
-
Signaling Pathways Involving ACC1 and ACC2
ACC activity is tightly regulated by various signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway. AMPK, a key energy sensor, is activated under conditions of low cellular energy (high AMP:ATP ratio). Activated AMPK phosphorylates and inactivates both ACC1 and ACC2, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation to restore cellular energy levels.
dot
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nimbustx.com [nimbustx.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. researchgate.net [researchgate.net]
The Effect of ND-646 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of non-cancerous cells and extracellular components that plays a pivotal role in tumor progression, metastasis, and response to therapy. Metabolic reprogramming is a hallmark of cancer, not only within the tumor cells themselves but also extending to the various cellular constituents of the TME. One of the key metabolic pathways frequently dysregulated in cancer is de novo fatty acid synthesis (FAS). Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it an attractive target for therapeutic intervention.[1]
ND-646 is a potent and selective allosteric inhibitor of both ACC isoforms, ACC1 and ACC2.[2] By binding to the biotin (B1667282) carboxylase (BC) domain, this compound prevents the dimerization of ACC, thereby inhibiting its enzymatic activity.[3] This leads to a reduction in fatty acid synthesis and has been shown to inhibit the growth of various cancer cells, particularly non-small cell lung cancer (NSCLC).[3][4] While the direct anti-tumor effects of this compound are well-documented, its influence on the intricate cellular and molecular landscape of the TME is an area of growing interest. This technical guide provides an in-depth overview of the current understanding of how this compound modulates the TME, with a focus on immune cells, the extracellular matrix, and associated signaling pathways.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that targets the biotin carboxylase domain of both ACC1 and ACC2.[3] Its mechanism involves preventing the dimerization of ACC, a crucial step for its enzymatic function.[3] This inhibition leads to a rapid and sustained decrease in the production of malonyl-CoA, the building block for fatty acid synthesis. A key biomarker for this compound target engagement is the abrogation of ACC phosphorylation at Ser79 for mouse ACC1 and Ser222 for human ACC2.[5]
Impact on the Tumor Immune Microenvironment
The metabolic state of immune cells within the TME is a critical determinant of their function. This compound, by modulating fatty acid metabolism, can significantly rewire the metabolic programs of various immune cell populations, thereby altering the anti-tumor immune response.
CD8+ T Cells
Tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, often exhibit a metabolically compromised state within the TME, characterized by an inability to sustain effective energy production for their anti-tumor functions.[5] The TME imposes a state of perpetual acetyl-CoA carboxylase (ACC) activity in CD8+ TILs, leading to lipid accumulation and opposing fatty acid oxidation (FAO), a key metabolic pathway for T cell longevity and function.[5]
This compound, by inhibiting ACC, can reverse this metabolic suppression. By blocking de novo fatty acid synthesis, this compound enforces the utilization of free fatty acids through FAO to sustain the bioenergetics of CD8+ T cells.[5] This metabolic reprogramming potentiates a gene and phenotypic program indicative of T cell longevity, leading to increased survival and polyfunctionality, which ultimately sustains cancer control.[5]
Quantitative Data on this compound Effect on CD8+ T Cells
| Parameter | Vehicle Control | This compound Treatment | Fold Change/Percentage Change | Reference |
| Metabolic Profile | ||||
| Fatty Acid Oxidation | Low | High | Increased | [5] |
| Glycolysis | Variable | Shift towards FAO | Reprogrammed | [5] |
| Phenotype | ||||
| T Cell Longevity Markers | Low | High | Increased | [5] |
| Polyfunctionality (e.g., IFN-γ, TNF-α production) | Low | High | Increased | [5] |
| In Vivo Efficacy | ||||
| Tumor Growth Control | Partial | Enhanced | Improved | [5] |
| T Cell Survival in TME | Low | High | Increased | [5] |
Tumor-Associated Macrophages (TAMs)
Tumor-associated macrophages are a highly plastic population of myeloid cells that can exhibit pro-tumoral (M2-like) or anti-tumoral (M1-like) phenotypes. Their polarization state is heavily influenced by the metabolic cues within the TME. While direct studies on the effect of this compound on TAM polarization are limited, research on the role of ACC in macrophage biology provides valuable insights.
ACC is required for the early metabolic switch to glycolysis in response to pro-inflammatory stimuli like lipopolysaccharide (LPS), which is characteristic of M1 polarization.[5] Genetic or pharmacological inhibition of ACC in macrophages blunts their response to pro-inflammatory stimulation, leading to attenuated expression of cytokines such as IL-6 and IL-1β.[5] Conversely, ACC appears to be dispensable for M2 polarization in response to IL-4.[5]
Based on these findings, it can be hypothesized that this compound, by inhibiting ACC, may skew the TAM balance within the TME. By dampening the pro-inflammatory M1-like phenotype, this compound could potentially have complex effects on the overall anti-tumor immune response, warranting further investigation.
Hypothesized Quantitative Effects of this compound on TAMs
| Parameter | Vehicle Control | This compound Treatment (Hypothesized) | Expected Change | Rationale |
| M1 Macrophage Markers (e.g., iNOS, CD86) | High (in inflamed TME) | Lower | Decrease | ACC inhibition blunts M1 polarization.[5] |
| M2 Macrophage Markers (e.g., CD206, Arginase-1) | Variable | Likely Unchanged | No significant change | ACC is dispensable for M2 polarization.[5] |
| Pro-inflammatory Cytokine Secretion (e.g., IL-6, TNF-α) | High (from M1 TAMs) | Lower | Decrease | ACC inhibition reduces pro-inflammatory cytokine production.[5] |
Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions, representing a major obstacle to effective anti-tumor immunity. The metabolic requirements of MDSCs are increasingly being recognized as a key regulator of their function. Tumor-infiltrating MDSCs have been shown to increase their uptake of fatty acids and activate FAO.[4] This metabolic shift is associated with an increased mitochondrial mass and the upregulation of key FAO enzymes.[4]
Inhibition of FAO in MDSCs has been demonstrated to block their immunosuppressive functions and decrease their production of inhibitory cytokines.[4] Since this compound inhibits ACC, which in turn can lead to an increase in FAO by reducing the levels of malonyl-CoA (an inhibitor of CPT1, the rate-limiting enzyme of FAO), it is plausible that this compound could paradoxically enhance the immunosuppressive function of MDSCs. However, the direct inhibition of fatty acid synthesis by this compound might also impact MDSC function, as lipids are crucial for their activity.[2] Further research is needed to elucidate the precise impact of this compound on MDSC biology within the TME.
Regulatory T cells (Tregs)
Tregs are a subset of CD4+ T cells that play a crucial role in maintaining immune homeostasis and suppressing anti-tumor immunity. Similar to CD8+ T cells, the function of Tregs is tightly linked to their metabolic state. Treg-specific deletion or small molecule inhibition of ACC1 has been shown to significantly increase their suppressive function.[6] This is associated with an enhanced FAO-mediated oxidative phosphorylation and mitochondrial function.[6] Therefore, treatment with this compound could potentially enhance the immunosuppressive activity of Tregs within the TME, which may counteract some of its beneficial effects on CD8+ T cells.
Impact on the Non-Immune Tumor Microenvironment
Cancer-Associated Fibroblasts (CAFs) and Extracellular Matrix (ECM)
CAFs are a major component of the tumor stroma and play a critical role in tumor progression by remodeling the ECM and secreting various growth factors and cytokines. Downregulation of ACACA (the gene encoding ACC1) in lung fibroblasts has been shown to trigger a senescent and inflammatory phenotype, which in turn promotes the recruitment of immunosuppressive myeloid cells. This suggests that ACC1 plays a role in maintaining the normal phenotype of fibroblasts. While direct studies on this compound's effect on CAFs are not available, inhibition of ACC1 in fibroblasts has been shown to lead to a decrease in lipid synthesis.
The production of a collagen-rich ECM is a hallmark of activated CAFs. While the direct link between ACC inhibition and collagen deposition is not well-established, metabolic reprogramming in CAFs is known to support the biosynthetic requirements for ECM production.
Experimental Protocols
In Vivo Murine Tumor Model and this compound Treatment
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., Lewis Lung Carcinoma or B16 melanoma) into the flank of syngeneic mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
-
This compound Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups. Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water). Administer this compound or vehicle via oral gavage at a predetermined dose and schedule (e.g., 50 mg/kg, twice daily).[3]
-
Tissue Harvest: At the end of the study, euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes for downstream analysis.
Isolation of Tumor-Infiltrating Immune Cells for Flow Cytometry
-
Tumor Digestion: Mince the harvested tumor tissue into small pieces and digest in a solution containing collagenase D (1 mg/mL), DNase I (100 U/mL), and dispase (2 U/mL) in RPMI 1640 medium for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Counting and Staining: Count the viable cells and stain with a panel of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, FoxP3).
-
Flow Cytometric Analysis: Acquire data on a flow cytometer and analyze the different immune cell populations using appropriate gating strategies.
Immunohistochemistry (IHC) for TME Components
-
Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a suitable buffer and heat.
-
Blocking and Antibody Incubation: Block non-specific binding and incubate with primary antibodies against markers of interest (e.g., CD8 for T cells, F4/80 for macrophages, α-SMA for CAFs, Collagen I for ECM).
-
Detection and Visualization: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chromogenic substrate to visualize the staining.
-
Imaging and Analysis: Image the stained sections and quantify the expression and localization of the markers within the TME.
Cytokine Profiling of Tumor Lysates
-
Tumor Lysate Preparation: Homogenize a portion of the harvested tumor tissue in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
Multiplex Cytokine Assay (Luminex):
-
Use a commercially available multiplex cytokine panel (e.g., for mouse inflammatory cytokines).
-
Incubate the tumor lysates with antibody-coupled magnetic beads.
-
Add a biotinylated detection antibody cocktail, followed by streptavidin-phycoerythrin.
-
Acquire data on a Luminex instrument and analyze the concentrations of multiple cytokines simultaneously.
-
-
ELISA:
-
Alternatively, use individual ELISA kits for specific cytokines of interest.
-
Coat a 96-well plate with a capture antibody.
-
Add tumor lysates and standards.
-
Add a biotinylated detection antibody, followed by streptavidin-HRP.
-
Add a substrate and measure the absorbance to determine cytokine concentrations.
-
Conclusion
This compound, through its potent inhibition of ACC, exerts multifaceted effects that extend beyond the direct targeting of tumor cell metabolism. By modulating the metabolic landscape of the tumor microenvironment, this compound can significantly influence the function of key immune cell populations. The enhancement of CD8+ T cell activity through metabolic reprogramming represents a promising avenue for improving anti-tumor immunity. However, the potential for this compound to also impact the function of immunosuppressive cells like TAMs and Tregs highlights the complexity of targeting metabolic pathways in the TME. Further research is imperative to fully elucidate the integrated effects of this compound on the entire TME and to devise rational combination strategies, potentially with immunotherapies, to maximize its therapeutic benefit in cancer treatment. This technical guide provides a framework for researchers to explore these critical questions and advance our understanding of the intricate interplay between metabolism and immunity in cancer.
References
- 1. Inhibition of Fatty Acid Oxidation Modulates Immunosuppressive Functions of Myeloid-Derived Suppressor Cells and Enhances Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Metabolic Pathways Confer the Immunosuppressive Function of Myeloid-Derived Suppressor Cells in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyTOF protocol for immune monitoring of solid tumors from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid oxidation modulates immunosuppressive functions of myeloid-derived suppressor cells and enhances cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage acetyl-CoA carboxylase regulates acute inflammation through control of glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA carboxylase 1 inhibition increases Treg metabolism and graft-versus-host disease treatment efficacy via mitochondrial fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ND-646 for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis (FASyn).[1][2] By targeting both ACC1 and ACC2 isoforms, this compound effectively suppresses the production of fatty acids, which are crucial for the rapid proliferation and survival of many cancer cells.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on cancer cell lines.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to the biotin (B1667282) carboxylase (BC) domain of ACC. This binding event prevents the dimerization of ACC subunits, a conformational change essential for its enzymatic activity.[1][3] Consequently, the synthesis of malonyl-CoA from acetyl-CoA is blocked, leading to a downstream inhibition of fatty acid synthesis.[1] Interestingly, this compound's mechanism of action mimics the natural regulation of ACC by AMPK-mediated phosphorylation, and its binding can lead to the dephosphorylation of ACC.[3][4] This unique mechanism makes the phosphorylation status of ACC a potential biomarker for target engagement.[4][5]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| hACC1 IC50 | 3.5 nM | Cell-free assay | [4][5][6] |
| hACC2 IC50 | 4.1 nM | Cell-free assay | [4][5][6] |
| HepG2 FASyn EC50 | 8 nM | HepG2 | [4] |
| Inhibition of Fatty Acid Synthesis | Nearly 85% reduction in total fatty acids | A549 | [7] |
| Effect on Cell Viability | Marked inhibition | A549, H157, H1355, H460 | [1] |
| Inhibition of Cell Proliferation | Potent inhibition with IC50s <100nM | Breast cancer cell lines | [6] |
Effect of this compound on Fatty Acid Pools in A549 Cells
| Fatty Acid | Percent Reduction after 72h | Reference |
| Palmitate (C16:0) | Significant reduction | [1] |
| Stearate (C18:0) | Significant reduction | [1] |
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting fatty acid synthesis.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., A549, H460, H157, H1355 for NSCLC; MDA-MB-468 for breast cancer)[5]
-
Dulbecco's Modified Eagle Medium (DMEM)[5]
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)[5]
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculture cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments investigating the role of exogenous lipids, culture cells in media containing delipidated FBS.[1]
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability and Proliferation Assays
A. Cell Proliferation Assay (Cell Counting)
Materials:
-
24-well plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in 24-well plates at a density of 2 x 10^4 cells/well in triplicate.[5]
-
The following day, treat the cells with varying concentrations of this compound (e.g., 7 nM to 5000 nM) or DMSO as a vehicle control.[5]
-
Count the cells at different time points (e.g., days 1, 3, 5, and 7) post-treatment using a hemocytometer and trypan blue exclusion or an automated cell counter.[5]
B. Cell Viability Assay (e.g., WST-1 or MTS Assay)
Materials:
-
96-well plates
-
WST-1 or MTS reagent
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a range of this compound concentrations.
-
Incubate for the desired period (e.g., 72 hours).
-
Add WST-1 or MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for a typical cell viability assay.
Western Blot Analysis for Phospho-ACC
Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ACC, anti-total ACC, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound for the desired time (e.g., 24 hours).[1]
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Fatty Acid Synthesis Assay (Metabolic Labeling)
Materials:
-
[U-13C6]glucose
-
Cell culture medium without glucose
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Culture cells in the presence of this compound (e.g., 500 nM) for a specified duration (e.g., 24 hours).[1]
-
Replace the medium with glucose-free medium containing [U-13C6]glucose and continue the incubation.
-
Harvest the cells and extract total lipids.
-
Saponify the lipids and derivatize the fatty acids for GC-MS analysis.
-
Analyze the incorporation of 13C into newly synthesized fatty acids, such as palmitate, to quantify the rate of fatty acid synthesis.[1]
Troubleshooting and Considerations
-
Solubility of this compound: Ensure this compound is fully dissolved in DMSO before further dilution in culture medium to avoid precipitation.
-
Cell Line Sensitivity: The sensitivity to this compound can vary between different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for each cell line.
-
Influence of Exogenous Lipids: The presence of lipids in the serum can affect the outcome of experiments. For studies focusing on the direct effects of inhibiting de novo fatty acid synthesis, using delipidated serum is crucial.[1][6]
-
Biomarker for Target Engagement: Monitoring the phosphorylation status of ACC (p-ACC) by Western blot can serve as a reliable indicator of this compound target engagement in cells.[4][5]
These protocols provide a foundational framework for in vitro studies using this compound. Researchers should optimize these methods based on their specific cell lines and experimental objectives.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. nimbustx.com [nimbustx.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
Application Notes and Protocols for In Vivo Studies with ND-646
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the fatty acid synthesis pathway.[1][2][3] By inhibiting both ACC1 and ACC2 isoforms, this compound effectively blocks de novo fatty acid synthesis and stimulates fatty acid oxidation.[1][4][5][6] These dual actions make it a valuable tool for investigating the role of lipid metabolism in various diseases, particularly in cancer and metabolic disorders.[7][8][9] Preclinical studies have demonstrated its efficacy in suppressing tumor growth in non-small cell lung cancer (NSCLC) models.[4][10][11]
These application notes provide detailed protocols for the preparation and in vivo administration of this compound for animal studies, along with a summary of its key characteristics and mechanism of action.
This compound: Key Properties and Mechanism of Action
This compound is an orally bioavailable small molecule that allosterically binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic activity.[1][4] This leads to a reduction in malonyl-CoA levels, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation.[6][8]
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 568.64 g/mol | [2] |
| Formula | C₂₈H₃₂N₄O₇S | [2] |
| CAS Number | 1434639-57-2 | [2] |
| hACC1 IC₅₀ | 3.5 nM | [2][4] |
| hACC2 IC₅₀ | 4.1 nM | [2][4] |
| Appearance | White to off-white solid | [12] |
In Vivo Formulation and Administration Protocols
The successful in vivo application of this compound relies on appropriate formulation to ensure solubility and bioavailability. Below are two established protocols for preparing this compound for oral administration in animal models.
Protocol 1: Aqueous-Based Formulation
This formulation is suitable for achieving a clear solution for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous
-
PEG300
-
Tween® 80
-
Sterile double-distilled water (ddH₂O) or saline
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 100 mg/mL stock, dissolve 100 mg of this compound in 1 mL of fresh DMSO. Vortex until fully dissolved.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water. For a 1 mL final volume, this would be 50 µL of the 100 mg/mL this compound/DMSO stock, 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add Tween® 80 to the mixture (e.g., 50 µL for a 1 mL final volume) and vortex until clear.
-
Add sterile ddH₂O or saline to reach the final desired volume (e.g., 500 µL for a 1 mL final volume).
-
Vortex the final solution until it is a clear, homogenous mixture.
-
It is recommended to use this formulation immediately after preparation for optimal results.[2]
Protocol 2: Oil-Based Formulation
This formulation provides an alternative for oral administration, particularly for studies requiring a lipid-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, create a 12.5 mg/mL stock solution.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add corn oil to the tube. A common ratio is 5% DMSO in corn oil. For a 1 mL final volume, this would be 50 µL of the 12.5 mg/mL this compound/DMSO stock and 950 µL of corn oil.
-
Mix thoroughly by vortexing until the solution is evenly dispersed.
-
This mixed solution should be used immediately for optimal results.[2]
Table 2: Example In Vivo Dosing Regimens from Preclinical Studies
| Animal Model | Tumor Model | Dosage | Administration Route | Frequency | Reference |
| Athymic nude mice | A549 xenograft | 25 mg/kg | Oral gavage | Once or twice daily (QD or BID) | [2][4] |
| Athymic nude mice | A549 xenograft | 50 mg/kg | Oral gavage | Once daily (QD) | [2][4] |
| SCID mice | A549 intravenous xenograft | 50 mg/kg | Oral gavage | Twice daily (BID) | [10] |
| Genetically engineered mouse models (Kras;Trp53-/- and Kras;Stk11-/-) | NSCLC | 50 mg/kg | Oral gavage | Twice daily (BID) | [10] |
| Mice bearing orthotopic triple negative MDA-MB-468 breast cancer xenografts | Breast Cancer | 25 mg/kg | Oral gavage | Twice daily (BID) | [7] |
| Mice bearing orthotopic triple negative MDA-MB-468 breast cancer xenografts | Breast Cancer | 50 mg/kg | Oral gavage | Once or twice daily (QD or BID) | [7] |
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting ACC1 and ACC2, this compound blocks the conversion of Acetyl-CoA to Malonyl-CoA, which is a rate-limiting step in de novo fatty acid synthesis and a key regulator of fatty acid oxidation.
Experimental Workflow for In Vivo Studies
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft animal model.
Solubility Data
Proper solubilization is crucial for the efficacy of this compound. The following table summarizes its solubility in various solvents.
Table 3: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (175.86 mM) | [2][12] |
| Ethanol | 20 mg/mL | [13] |
| DMF | 30 mg/mL | [13] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [13] |
| Water | Insoluble | [2] |
Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce the solubility of this compound.[2][12]
Safety and Handling
This compound is a potent bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). Chronic administration in mice has been reported to be generally well-tolerated, with some mild side effects observed at higher doses after prolonged treatment.[4]
Conclusion
This compound is a powerful research tool for investigating the therapeutic potential of ACC inhibition. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively prepare and utilize this compound in in vivo animal studies, ensuring reproducible and reliable results. Careful attention to formulation and administration is key to unlocking the full potential of this compound in preclinical research.
References
- 1. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 7. nimbustx.com [nimbustx.com]
- 8. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. nimbustx.com [nimbustx.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
Optimal ND-646 Concentration for A549 Cell Line Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of ND-646 for treating the A549 human non-small cell lung carcinoma cell line. This document includes a summary of effective concentrations, detailed experimental protocols, and diagrams of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms.[1][2][3] By inhibiting ACC, this compound effectively suppresses the de novo fatty acid synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation and membrane biogenesis.[4][5][6] In the A549 cell line, treatment with this compound has been shown to inhibit proliferation, induce apoptosis, and reduce tumor growth in preclinical models.[4][7]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory values of this compound in the A549 cell line as reported in the literature.
Table 1: this compound Concentration-Response in A549 Cells
| Concentration | Treatment Duration | Observed Effect | Reference |
| 7 nM - 5000 nM | 24 hours | Dose-dependent inhibition of P-ACC | [1][4] |
| 500 nM | 24 hours | Inhibition of palmitate synthesis | [4] |
| 500 nM | 72 hours | ~85% decrease in total fatty acids | [7] |
| 500 nM | 3, 4, or 5 days | Induction of cleaved PARP (apoptosis) | [4] |
| 500 nM | 7 days | Significant reduction in total cell number | [7] |
Table 2: IC50 Values of this compound and its Derivatives
| Compound | Target | IC50 Value | Cell Line | Reference |
| This compound | hACC1 (recombinant) | 3.5 nM | - | [1][2][3] |
| This compound | hACC2 (recombinant) | 4.1 nM | - | [1][2][3] |
| This compound Derivatives (A2, A7, A9) | A549 cell growth | 9-17 nM | A549 | [6][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in A549 cell culture experiments.
Caption: this compound inhibits ACC dimerization, leading to reduced fatty acid synthesis, decreased proliferation, and increased apoptosis.
Caption: General experimental workflow for treating A549 cells with this compound and subsequent analysis.
Detailed Experimental Protocols
The following are detailed protocols for key experiments involving the treatment of A549 cells with this compound.
A549 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the A549 cell line.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Medium[1][9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
TrypLE™ Express or 0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM or F-12K with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells: Quickly thaw a vial of frozen A549 cells in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium. Incubate overnight.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[9]
-
Add 2-3 mL of TrypLE™ or Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or plates at the desired density. A split ratio of 1:3 to 1:8 is recommended.[9]
Cell Viability Assay (WST-1 or MTT)
This protocol outlines the steps to assess the effect of this compound on A549 cell viability.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound (solubilized in DMSO)
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium.[2] Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Aspirate the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in this compound-treated A549 cells using flow cytometry.
Materials:
-
A549 cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Cleaved PARP
This protocol describes the detection of the apoptosis marker, cleaved PARP, in this compound-treated A549 cells.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of an 89 kDa band indicates PARP cleavage and apoptosis.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nimbustx.com [nimbustx.com]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
Application Notes and Protocols: ND-646 in NSCLC Mouse Models
Introduction
ND-646 is a potent, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis (FASyn).[1][2] It targets both ACC isoforms, ACC1 and ACC2, by preventing their dimerization, a process essential for their enzymatic activity.[1][3][4] In many cancer types, including non-small cell lung cancer (NSCLC), there is an increased reliance on FASyn to produce lipids required for membrane synthesis in rapidly proliferating cells.[1][5] Therefore, inhibiting ACC presents a promising therapeutic strategy. Preclinical studies have demonstrated that this compound can suppress tumor growth in various NSCLC mouse models, both as a monotherapy and in combination with standard-of-care agents like carboplatin (B1684641).[1][2][6] These notes provide a detailed summary of the dosages, administration protocols, and key findings from these preclinical studies.
Mechanism of Action: this compound Signaling Pathway
This compound inhibits the enzymatic activity of both ACC1 and ACC2.[1][4] ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in FASyn. By binding to the biotin (B1667282) carboxylase (BC) domain of ACC, this compound disrupts enzyme dimerization and blocks its function.[1][3] This leads to a depletion of fatty acids, which are crucial for cancer cell proliferation and survival, ultimately inducing apoptosis and inhibiting tumor growth.[1][6]
Caption: Mechanism of this compound action on the fatty acid synthesis pathway.
Quantitative Data Summary
The following tables summarize the dosage and administration of this compound in various NSCLC mouse models as reported in preclinical studies.
Table 1: this compound Monotherapy in NSCLC Mouse Models
| Mouse Model | Cell Line / Genotype | This compound Dosage & Schedule | Administration Route | Key Outcomes |
| Athymic Nude Mice | A549 (subcutaneous xenograft) | 25 mg/kg QD | Oral (PO) | Ineffective at inhibiting tumor growth.[1] |
| Athymic Nude Mice | A549 (subcutaneous xenograft) | 25 mg/kg BID | Oral (PO) | Significant inhibition of tumor growth.[1] |
| Athymic Nude Mice | A549 (subcutaneous xenograft) | 50 mg/kg QD | Oral (PO) | Significant inhibition of tumor growth.[1] |
| Athymic Nude Mice | A549 (subcutaneous xenograft) | 50 mg/kg BID | Oral (PO) | 39% decrease in BrdU positive (proliferating) cells.[1] |
| Athymic Nude Mice | A549 (subcutaneous xenograft) | 100 mg/kg BID | Oral (PO) | 49% decrease in BrdU positive (proliferating) cells.[1] |
| SCID Mice | A549 (intravenous xenograft) | 50 mg/kg BID | Oral (PO) | 80% reduction in tumor area to total lung area ratio after 6 weeks.[6] Significant decrease in palmitate and stearate (B1226849) levels.[6] |
| Genetically Engineered | Kras;Trp53-/- (KP) | 50 mg/kg BID | Oral (PO) | Markedly suppressed lung tumor growth.[1][2] |
| Genetically Engineered | Kras;Stk11-/- (KL) | 50 mg/kg BID | Oral (PO) | Markedly suppressed lung tumor growth.[1][2] |
Table 2: this compound Combination Therapy in NSCLC Mouse Models
| Mouse Model | Genotype | Combination Agent | This compound Dosage & Schedule | Combination Agent Dosage & Schedule | Key Outcomes |
| Genetically Engineered | Kras;Trp53-/- (KP) | Carboplatin | 50 mg/kg BID (PO) | 25 mg/kg every 3 days (IP) | Greater reduction in tumor growth compared to single-agent treatments.[1][6] |
| Genetically Engineered | Kras;Stk11-/- (KL) | Carboplatin | 50 mg/kg BID (PO) | 25 mg/kg every 3 days (IP) | Greater reduction in tumor growth compared to single-agent treatments.[1][6] |
Experimental Protocols
Protocol 1: this compound Formulation and Administration
This protocol describes the preparation and administration of this compound for in vivo mouse studies.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge, curved or straight)
-
Syringes (1 mL)
-
Balance and weighing materials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the total amount of this compound required based on the number of mice, their average weight, the dose (e.g., 50 mg/kg), and the dosing volume (typically 10 mL/kg).
-
Formulation:
-
Weigh the calculated amount of this compound powder.
-
Prepare the required volume of the vehicle solution.
-
Gradually add the this compound powder to the vehicle while vortexing to create a uniform suspension.
-
Sonication may be used if necessary to improve the homogeneity of the suspension.
-
Prepare fresh daily or as stability allows.
-
-
Administration:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Thoroughly resuspend the formulation by vortexing before drawing it into the syringe.
-
Administer the calculated volume to the mouse via oral gavage (PO).
-
Ensure proper technique to avoid aspiration or injury to the esophagus.
-
For twice-daily (BID) dosing, administrations should be spaced appropriately (e.g., 8-12 hours apart).
-
Protocol 2: Subcutaneous Xenograft Mouse Model Study
This protocol outlines the workflow for evaluating this compound in a subcutaneous NSCLC xenograft model.
Caption: Experimental workflow for an NSCLC subcutaneous xenograft study.
Methodology:
-
Cell Culture: Culture A549 human NSCLC cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).[4]
-
Implantation: Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel). Inject approximately 2-5 x 10⁶ cells subcutaneously into the flank of 6-8 week old athymic nude mice.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment: Begin dosing according to Protocol 1. Monitor animal body weight and general health throughout the study.
-
Endpoint: Continue treatment for the specified duration (e.g., 31 days).[1] At the study endpoint, euthanize the mice, and excise the tumors for weighing and downstream analysis (e.g., immunohistochemistry for P-ACC or BrdU).[1]
Protocol 3: Genetically Engineered Mouse Model (GEMM) Study
This protocol is for efficacy testing in autochthonous lung tumor models, such as Kras;Trp53-/- (KP) or Kras;Stk11-/- (KL) mice.
Caption: Experimental workflow for an NSCLC GEMM study.
Methodology:
-
Tumor Induction: Induce lung tumors in GEMMs (e.g., KrasLSLG12D;Trp53fl/fl) via inhalation of an adenovirus expressing Cre recombinase.
-
Tumor Development: Allow tumors to develop for a period of 8-12 weeks post-induction.
-
Baseline Assessment: Perform baseline tumor burden assessment using a non-invasive imaging modality, such as bioluminescence imaging (for luciferase-expressing models) or magnetic resonance imaging (MRI).[6]
-
Randomization: Randomize mice into treatment groups based on the initial tumor burden to ensure even distribution.
-
Treatment: Initiate treatment with this compound (e.g., 50 mg/kg BID, PO) and/or carboplatin (e.g., 25 mg/kg, IP, every 3 days) as per the study design.[6]
-
Efficacy Monitoring: Monitor tumor progression throughout the study by performing serial imaging at regular intervals (e.g., weekly).
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2minutemedicine.com [2minutemedicine.com]
Application Notes and Protocols for Assessing Fatty Acid Synthesis Inhibition by ND-646
Audience: Researchers, scientists, and drug development professionals.
Introduction
ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis (FASyn).[1][2] ACC exists in two isoforms, ACC1 and ACC2, both of which are inhibited by this compound.[1][3] By binding to the biotin (B1667282) carboxylase (BC) domain, this compound prevents the dimerization of ACC subunits, which is essential for their enzymatic activity.[1][4] This inhibition leads to a significant reduction in the synthesis of fatty acids, which are crucial for various cellular processes, including membrane formation, energy storage, and signaling. In many cancer cells, there is an increased reliance on de novo fatty acid synthesis to support rapid proliferation.[1][2] Therefore, inhibiting ACC with this compound presents a promising therapeutic strategy for cancers, such as non-small cell lung cancer (NSCLC) and breast cancer.[1][3] These application notes provide detailed protocols to assess the efficacy of this compound in inhibiting fatty acid synthesis and its downstream effects on cancer cells.
Mechanism of Action of this compound
This compound allosterically inhibits both ACC1 and ACC2. It binds to the biotin carboxylase domain and disrupts the dimerization required for enzyme function, thereby blocking the conversion of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis.[1][4]
Caption: Mechanism of this compound action on the fatty acid synthesis pathway.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound from in vitro and cell-based assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | Recombinant Human ACC1 (hACC1) | 3.5 nM | [1][3][5] |
| IC₅₀ | Recombinant Human ACC2 (hACC2) | 4.1 nM | [1][3][5] |
| IC₅₀ (Cell Proliferation) | Breast Cancer Cell Lines (Panel) | <100 nM | [3][6] |
| IC₅₀ (Cell Proliferation) | A549 (NSCLC) | ~10-100 nM (in delipidated serum) | [7] |
| Fatty Acid Reduction | A549 Cells (72h treatment) | ~85% decrease in total fatty acids | [8] |
| Tumor Growth Inhibition | MDA-MB-468 Xenografts (50 mg/kg BID) | 60-70% | [3][6] |
| Tumor Growth Inhibition | A549 Xenografts (50 mg/kg BID) | ~80% reduction in tumor area | [8] |
Experimental Protocols
The following diagram outlines a general workflow for assessing the effects of this compound.
Caption: General experimental workflow for evaluating this compound.
Protocol 1: In Vitro ACC1/ACC2 Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on purified recombinant ACC enzymes by measuring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.
Materials:
-
Recombinant human ACC1 or ACC2
-
This compound
-
DMSO
-
Assay Buffer: 100 mM HEPES (pH 7.5), 2 mM DTT, 5 mM MgCl₂, 5 mM Sodium Citrate
-
ATP
-
Acetyl-CoA
-
[¹⁴C]Sodium Bicarbonate
-
Scintillation vials and fluid
-
Microplate reader for radioactivity
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle control.
-
Add 20 µL of ACC1 or ACC2 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a substrate mixture containing ATP, Acetyl-CoA, and [¹⁴C]bicarbonate.
-
Incubate the reaction for 20 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Transfer the reaction mixture to a scintillation vial, evaporate to dryness to remove unreacted [¹⁴C]bicarbonate.
-
Resuspend the residue in scintillation fluid and measure the radioactivity, which corresponds to the amount of acid-stable [¹⁴C]malonyl-CoA formed.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based De Novo Fatty Acid Synthesis Assay
This protocol measures the rate of new fatty acid synthesis in cultured cells by tracking the incorporation of a radiolabeled precursor.
Materials:
-
Cancer cell line of interest (e.g., A549 NSCLC cells)[1]
-
Complete growth medium (e.g., DMEM + 10% FBS)[5]
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1)[9]
-
Scintillation counter or Mass Spectrometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-500 nM) or vehicle (DMSO) for 24-72 hours.[1][8]
-
Two hours before harvesting, add [U-¹⁴C]acetate (e.g., 1 µCi/mL) to the culture medium.[9]
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract total lipids using a chloroform/methanol solvent system.[9]
-
Separate the organic phase containing the lipids.
-
Evaporate the solvent and measure the radioactivity in the lipid fraction using a scintillation counter.
-
Normalize the radioactivity to the total protein content of a parallel well to account for differences in cell number.
-
A significant decrease in radioactivity in this compound-treated cells compared to the control indicates inhibition of fatty acid synthesis.
Protocol 3: Cell Proliferation and Viability Assay
This protocol assesses the impact of fatty acid synthesis inhibition on cell growth, with an option to determine if exogenous fatty acids can rescue the phenotype.
Materials:
-
Cancer cell line of interest
-
Growth medium with standard serum (e.g., 10% FBS)
-
Growth medium with delipidated serum (to make cells more dependent on de novo synthesis)[3][5]
-
This compound
-
Palmitate-BSA conjugate (for rescue experiments)[5]
-
96-well plates
-
Cell counting method (e.g., hemocytometer, automated cell counter) or viability reagent (e.g., WST-1, CCK-8)[10]
Procedure:
-
Seed cells in 24- or 96-well plates at a low density.[5]
-
The next day, replace the medium with fresh medium containing either standard FBS or delipidated FBS.
-
Add serial dilutions of this compound to the wells. For rescue experiments, co-treat cells with this compound and a fixed concentration of palmitate-BSA (e.g., 200 µM).[5][8]
-
Incubate the cells for 3 to 7 days.[5]
-
At the end of the incubation period, measure cell proliferation by either direct cell counting or by using a viability reagent according to the manufacturer's instructions.
-
Plot cell number or viability against the concentration of this compound to determine the IC₅₀ for cell growth inhibition under different media conditions. The anti-proliferative effects are expected to be more pronounced in delipidated serum.[3][6]
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that this compound binds to its target protein (ACC) within intact cells. Ligand binding typically stabilizes the target protein against thermal denaturation.[11][12]
Materials:
-
Cultured cells
-
This compound
-
PBS with protease inhibitors
-
PCR thermocycler or heating blocks
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ACC1 or ACC2
Procedure:
-
Culture cells to ~80% confluency. Treat one group of cells with a saturating concentration of this compound and another with vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension from both treated and vehicle groups into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 45°C to 69°C) for 3-5 minutes using a thermocycler, then cool to room temperature.[13]
-
Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 min).
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble ACC in each sample using SDS-PAGE and Western blotting.
-
Expected Outcome: In the this compound-treated samples, the ACC protein should be more stable at higher temperatures compared to the vehicle-treated samples. This results in more ACC protein remaining in the soluble fraction, demonstrating target engagement.[12][13]
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nimbustx.com [nimbustx.com]
- 4. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Abstract 1048: Modulation of lipid metabolism through inhibition of acetyl-CoA carboxylase with this compound leads to potent inhibition of breast cancer cell growth in vitro and in vivo | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. pnas.org [pnas.org]
- 10. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ND-646 Treatment in Xenograft Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis (FASyn) pathway.[1][2] Cancer cells, including non-small cell lung cancer (NSCLC), often exhibit elevated rates of FASyn to support rapid proliferation and membrane biogenesis.[1][3] this compound inhibits both ACC1 and ACC2 isoforms, preventing their dimerization and subsequent enzymatic activity.[3][4] This inhibition leads to a reduction in fatty acid synthesis, ultimately suppressing tumor growth.[2][3] Preclinical studies in various xenograft and genetically engineered mouse models of NSCLC have demonstrated the efficacy of this compound as a single agent and in combination with standard-of-care chemotherapy, such as carboplatin.[1][3][5][6][7] These findings highlight ACC inhibition by this compound as a promising therapeutic strategy in oncology.[1][3]
Signaling Pathway and Mechanism of Action
This compound allosterically inhibits ACC1 and ACC2 by binding to the biotin (B1667282) carboxylase (BC) domain, which prevents the dimerization of ACC subunits necessary for their enzymatic function.[3][4] This action mimics the natural inhibitory effect of AMPK-mediated phosphorylation.[4] By blocking ACC, this compound effectively shuts down the initial and rate-limiting step of de novo fatty acid synthesis, leading to decreased production of key fatty acids like palmitate and stearate.[3][5] The subsequent lipid starvation can induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells, thereby inhibiting tumor growth.[4]
Caption: Mechanism of action of this compound in inhibiting tumor growth.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in lung cancer xenograft models.
Table 1: In Vivo Efficacy of this compound in A549 NSCLC Xenograft Model
| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition | Reduction in Fatty Acid Synthesis (Palmitate) | Reduction in Fatty Acid Synthesis (Stearate) | Reference |
| Vehicle | - | Twice Daily (BID) | - | - | - | [3] |
| This compound | 25 mg/kg | Once Daily (QD) | Ineffective | Not Reported | Not Reported | [3] |
| This compound | 25 mg/kg | Twice Daily (BID) | Significant | Not Reported | Not Reported | [3] |
| This compound | 50 mg/kg | Once Daily (QD) | Significant | Not Reported | Not Reported | [3] |
| This compound | 50 mg/kg | Twice Daily (BID) | 39% decrease in BrdU+ cells | 60% | 46% | [3] |
| This compound | 100 mg/kg | Twice Daily (BID) | 49% decrease in BrdU+ cells | Not Reported | Not Reported | [3] |
Table 2: Efficacy of this compound in Intravenous A549 NSCLC Xenograft Model
| Treatment Group | Dosage | Treatment Duration | Outcome | Reference |
| Vehicle | - | 6 weeks | - | [5] |
| This compound | 50 mg/kg (Twice Daily) | 6 weeks | 80% reduction in tumor area to total lung area ratio (p<0.01) | [5] |
Table 3: Efficacy of this compound in Genetically Engineered Mouse Models (GEMMs) of NSCLC
| Mouse Model | Treatment Group | Outcome | Reference |
| Kras;Trp53-/- (KP) | This compound | Markedly suppressed lung tumor growth | [1][3] |
| Kras;Stk11-/- (KL) | This compound | Markedly suppressed lung tumor growth | [1][3] |
| Kras p53 and KRAS Lkb1 | This compound | Significantly inhibited lung tumor growth | [2][8] |
Table 4: Combination Therapy of this compound with Carboplatin
| Treatment Group | Tumor Suppression | Reference |
| Carboplatin alone | 50% | [7] |
| This compound + Carboplatin | 87% | [7] |
Experimental Protocols
A549 Subcutaneous Xenograft Model
A detailed protocol for establishing and treating A549 subcutaneous xenografts is provided below.
Caption: Workflow for A549 subcutaneous xenograft studies.
Methodology:
-
Cell Culture: A549 human NSCLC cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Athymic nude mice (6-8 weeks old) are used for tumor implantation.
-
Tumor Implantation: A549 cells are harvested, washed, and resuspended in a 1:1 mixture of media and Matrigel. Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral gavage and administered once or twice daily at the specified doses. The vehicle control group receives the formulation without the active compound.
-
Endpoint Analysis: Treatment continues for a specified period (e.g., 31 days). At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., BrdU) and ACC phosphorylation.
Intravenous Xenograft Model
This model is used to assess the effect of this compound on lung metastasis.
Methodology:
-
Cell Preparation: A549 cells are prepared as a single-cell suspension.
-
Intravenous Injection: Approximately 2 x 10^6 A549 cells are injected into the lateral tail vein of SCID mice.[5]
-
Treatment: After a period to allow for lung colonization (e.g., 42 days), treatment with this compound or vehicle is initiated.[5]
-
Endpoint Analysis: After the treatment period, lungs are harvested, and the tumor burden is quantified, often by measuring the ratio of tumor area to total lung area.[5]
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical xenograft models of lung cancer by inhibiting de novo fatty acid synthesis. The provided data and protocols offer a comprehensive resource for researchers investigating the therapeutic potential of ACC inhibitors in oncology. Further studies are warranted to explore the full clinical utility of this compound, both as a monotherapy and in combination with other anticancer agents.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. nimbustx.com [nimbustx.com]
- 8. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
Application Notes and Protocols for Detecting ND-646 Target Engagement in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: ND-646 is a potent, orally bioavailable, allosteric inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1 and ACC2)[1][2][3]. These enzymes catalyze the rate-limiting step in de novo fatty acid synthesis (FASyn), the conversion of acetyl-CoA to malonyl-CoA[4][5]. By inhibiting ACC, this compound effectively suppresses the production of fatty acids required for the rapid proliferation of cancer cells[1][3]. Confirming that this compound engages its target, ACC, within a cellular context is a critical step in preclinical studies to validate its mechanism of action and to correlate target binding with downstream pharmacological effects[6][7].
This document provides detailed application notes and experimental protocols for several robust methods to detect and quantify the target engagement of this compound in cells. The methods are categorized into direct biochemical/biophysical assays and downstream functional assays.
This compound Mechanism of Action and Signaling Pathway
This compound binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing the dimerization of ACC subunits, which is essential for enzymatic activity[1][3][8][9]. Interestingly, this compound interacts with the same arginine residues that bind to serines phosphorylated by AMPK, a key negative regulator of ACC[8][10]. This unique mechanism means that this compound binding prevents the detection of phosphorylated ACC (P-ACC), providing a direct biomarker for target engagement[1][10].
Application Notes: Overview of Target Engagement Methods
Several distinct methodologies can be employed to confirm this compound's engagement with ACC in a cellular environment. These range from direct measurement of drug-protein interaction to quantification of downstream metabolic consequences.
-
Phospho-ACC (P-ACC) Immunoblotting: This is a direct biochemical method that leverages this compound's specific mechanism of action. This compound binding prevents the detection of ACC phosphorylation at its inhibitory AMPK sites (e.g., Ser79 on ACC1)[1][10]. A dose-dependent decrease in the P-ACC signal, without a corresponding change in total ACC protein levels, serves as a robust and specific biomarker of target engagement[1][11].
-
Fatty Acid Synthesis (FASyn) Metabolic Flux Analysis: This is a functional assay that measures the direct downstream consequence of ACC inhibition. Cells are cultured with a stable isotope-labeled precursor, such as [U-¹³C₆]glucose. The rate of new fatty acid synthesis (e.g., palmitate) is quantified by measuring the incorporation of the ¹³C label using gas chromatography-mass spectrometry (GC-MS)[1]. A potent reduction in labeled fatty acids confirms functional target engagement.
-
Cellular Thermal Shift Assay (CETSA): This is a powerful biophysical method for confirming direct binding of a ligand to its target protein in intact cells[12][13][14]. The principle is that ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation[15][16]. By treating cells with this compound, heating them across a temperature gradient, and then quantifying the amount of soluble ACC remaining at each temperature, a "thermal shift" can be observed, which confirms direct physical interaction[14][17].
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data reported for this compound, providing a reference for expected outcomes in target engagement studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC₅₀ | Reference |
|---|---|---|---|
| Human ACC1 | Cell-free enzymatic | 3.5 nM | [2][9] |
| Human ACC2 | Cell-free enzymatic | 4.1 nM |[2][9] |
Table 2: Cellular Target Engagement and Functional Effects
| Cell Line | Assay | This compound Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| A549 NSCLC | P-ACC Western Blot | Dose-response | 24 hrs | Complete loss of P-ACC signal | [1] |
| A549 NSCLC | P-ACC Western Blot | Starting at 100 nM | - | Strong reduction in P-ACC | [18] |
| A549 NSCLC | Fatty Acid Synthesis | 500 nM | 24 hrs | Near-complete shutdown of new palmitate synthesis | [1] |
| A549 NSCLC | Total Fatty Acids | 500 nM | 72 hrs | ~85% decrease in total fatty acid production | [19] |
| Multiple NSCLC | Cell Proliferation | <100 nM (IC₅₀) | - | Potent inhibition of proliferation |[9][20] |
Experimental Protocols
Protocol 1: P-ACC Western Blot for Target Engagement
This protocol details the use of western blotting to detect the reduction in phosphorylated ACC as a direct biomarker of this compound target engagement.
Materials and Reagents:
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-P-ACC (Ser79), Rabbit anti-Total ACC1
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium. A typical final concentration range is 10 nM to 5 µM. Include a DMSO-only vehicle control.
-
Aspirate old medium and add the this compound or vehicle-containing medium to the cells.
-
Incubate for 24 hours at 37°C, 5% CO₂[1].
-
-
Cell Lysis:
-
Place the culture plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against P-ACC (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for Total ACC as a loading control.
-
Quantify the band intensities. A decrease in the ratio of P-ACC to Total ACC with increasing this compound concentration indicates target engagement.
-
Protocol 2: Fatty Acid Synthesis Inhibition Assay
This protocol measures the functional outcome of this compound target engagement by tracking the synthesis of new fatty acids from a labeled glucose precursor.
Materials and Reagents:
-
Cell line of interest (e.g., A549)
-
Glucose-free DMEM
-
Dialyzed FBS (dFBS)
-
[U-¹³C₆]glucose
-
This compound stock solution (in DMSO)
-
Solvents for extraction: Chloroform, Methanol (B129727)
-
Saponification reagent: Methanolic NaOH
-
Derivatization reagent: Boron trifluoride in methanol (BF₃-Methanol)
-
Internal standard (e.g., C17:0 fatty acid)
-
GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to ~70% confluency.
-
One hour before the experiment, switch cells to glucose-free DMEM supplemented with 10% dFBS.
-
Prepare labeling medium: glucose-free DMEM with 10% dFBS, 10 mM [U-¹³C₆]glucose, and the desired final concentration of this compound (e.g., 500 nM) or vehicle (DMSO).
-
Replace the medium on the cells with the prepared labeling medium.
-
Incubate for 24 hours at 37°C, 5% CO₂[1].
-
-
Lipid Extraction:
-
Wash cells with ice-cold PBS and scrape them into a glass tube.
-
Pellet the cells by centrifugation.
-
Add an internal standard (e.g., C17:0) to each sample for normalization.
-
Perform a Folch extraction by adding a 2:1 chloroform:methanol mixture to the cell pellet, vortexing vigorously, and incubating for 30 minutes.
-
Add saline solution to induce phase separation.
-
Centrifuge and carefully collect the lower organic phase containing the lipids.
-
-
Derivatization to FAMEs:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in methanolic NaOH and heat at 100°C for 30 minutes to saponify the fatty acids.
-
Add BF₃-Methanol and heat again at 100°C for 30 minutes to convert the fatty acids to fatty acid methyl esters (FAMEs).
-
Cool the samples and add hexane (B92381) and saturated NaCl solution to extract the FAMEs into the upper hexane layer.
-
-
GC-MS Analysis:
-
Transfer the hexane layer to a GC-MS vial.
-
Inject the sample into the GC-MS. Use a temperature program suitable for separating FAMEs.
-
Acquire data in full scan mode or selected ion monitoring (SIM) mode to monitor the mass isotopologues of palmitate methyl ester.
-
-
Data Analysis:
-
Integrate the peak areas for the different mass isotopologues of palmitate (m/z for M+0, M+2, M+4, etc.).
-
Calculate the percentage of newly synthesized palmitate by dividing the sum of the areas of the labeled isotopologues by the total area of all isotopologues.
-
A significant reduction in the percentage of newly synthesized palmitate in this compound-treated cells compared to the vehicle control indicates functional target engagement.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow to confirm direct binding of this compound to ACC by measuring changes in the protein's thermal stability.
Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS supplemented with protease inhibitors
-
Liquid nitrogen and a 37°C water bath
-
PCR machine or thermal cycler with a temperature gradient function
-
Western blot reagents (as listed in Protocol 1)
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells to ~80-90% confluency, then harvest by trypsinization or scraping.
-
Wash the cells with PBS and resuspend them in PBS with protease inhibitors at a concentration of ~10⁷ cells/mL.
-
Divide the cell suspension into two main aliquots: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., at 10 µM). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot 50-100 µL of the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 10-12 points from 40°C to 70°C). Include an unheated control sample.
-
Cool the samples to room temperature for 3 minutes.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) or high-speed microcentrifugation (20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Protein:
-
Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.
-
Analyze the amount of soluble Total ACC in each sample using the western blot procedure detailed in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensity for Total ACC at each temperature point for both vehicle and this compound treated samples.
-
Normalize the intensity of each band to the intensity of the unheated (or lowest temperature) sample for that treatment group.
-
Plot the normalized soluble ACC fraction (%) versus temperature for both treatment conditions.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates protein stabilization and confirms direct target engagement. An isothermal dose-response can also be performed at a single, fixed temperature to determine an EC₅₀ for binding[15].
-
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ACC1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 8. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. nimbustx.com [nimbustx.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. annualreviews.org [annualreviews.org]
- 15. mdpi.com [mdpi.com]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ND-646 in Studying Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis (FAS).[1][2] Cancer cells often exhibit upregulated FAS to meet the demands of rapid proliferation, making ACC a compelling therapeutic target.[1][3] this compound inhibits both ACC1 and ACC2 isoforms by preventing their dimerization, leading to a significant reduction in fatty acid synthesis.[1][2][3] This application note provides an overview of the use of this compound in cancer cell metabolism research, including its mechanism of action, effects on cancer cells, and detailed protocols for key experiments.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the biotin (B1667282) carboxylase (BC) domain of ACC1 and ACC2.[4] This binding prevents the dimerization of ACC enzymes, which is essential for their catalytic activity.[1][2][3] The inhibition of ACC leads to the depletion of malonyl-CoA, a critical building block for the synthesis of fatty acids. Consequently, the overall rate of de novo fatty acid synthesis is suppressed.[1]
Effects on Cancer Cell Metabolism and Growth
-
Inhibition of Fatty Acid Synthesis: this compound potently inhibits the synthesis of new fatty acids in cancer cells. This has been demonstrated in various cancer cell lines, including non-small cell lung cancer (NSCLC), where treatment with this compound leads to a significant reduction in the levels of palmitate and other fatty acids.[1][5]
-
Induction of Apoptosis and Cell Cycle Arrest: By depriving cancer cells of essential lipids required for membrane formation and signaling, this compound can induce apoptosis (programmed cell death) and cell cycle arrest.[4][5]
-
Suppression of Tumor Growth: In preclinical models, including xenografts and genetically engineered mouse models of NSCLC, this compound has been shown to significantly inhibit tumor growth, both as a single agent and in combination with standard-of-care chemotherapies like carboplatin.[1][2][5]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound observed in various studies.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (hACC1) | Cell-free assay | 3.5 nM | [6][7] |
| IC50 (hACC2) | Cell-free assay | 4.1 nM | [6][7] |
| IC50 (ACC1 inhibition) | A549 cells | 9-17 nM (derivatives) | [8] |
| Reduction in total fatty acids | A549 cells (72h treatment) | ~85% | [5] |
| Reduction in tumor area | A549 xenograft (6 weeks treatment) | 80% | [5] |
| Tumor growth inhibition | MDA-MB-468 orthotopic tumors | Significant | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of cancer cells using a WST-1 or similar colorimetric assay.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[6]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 7 nM to 5000 nM) or DMSO as a vehicle control.[6]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: [U-¹³C₆]Glucose Labeling for Fatty Acid Synthesis Analysis
This protocol details how to trace the incorporation of glucose-derived carbons into newly synthesized fatty acids using stable isotope labeling followed by GC-MS analysis.
Materials:
-
Cancer cell line of interest
-
Glucose-free DMEM
-
[U-¹³C₆]Glucose
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Reagents for lipid extraction (e.g., methanol, chloroform)
-
Reagents for fatty acid derivatization (e.g., BF₃ in methanol)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. One day before the experiment, switch to a labeling medium consisting of glucose-free DMEM supplemented with 10% dFBS and [U-¹³C₆]Glucose. Treat the cells with the desired concentration of this compound or DMSO for 24 hours.[1]
-
Metabolite Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in a methanol/water solution.
-
Perform a chloroform (B151607) extraction to separate the lipid phase.
-
-
Saponification and Derivatization:
-
Dry the lipid extract under nitrogen.
-
Saponify the lipids using a methanolic base (e.g., NaOH in methanol).
-
Methylate the fatty acids to fatty acid methyl esters (FAMEs) using BF₃ in methanol.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS.
-
Monitor the mass isotopologue distribution of key fatty acids (e.g., palmitate, C16:0) to determine the extent of ¹³C incorporation from glucose.
-
-
Data Analysis: Calculate the percentage of newly synthesized fatty acids based on the fractional abundance of labeled isotopologues.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of de novo fatty acid synthesis.
Experimental Workflow for Studying this compound
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. selleckchem.com [selleckchem.com]
- 7. nimbustx.com [nimbustx.com]
- 8. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of ND-646 Effects on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway.[1][2][3] Cancer cells often exhibit elevated rates of fatty acid synthesis to support rapid proliferation and membrane biogenesis, making ACC a compelling target for cancer therapy.[1][2] this compound inhibits both ACC1 and ACC2 isoforms, leading to the suppression of fatty acid synthesis and subsequent inhibition of tumor growth.[1][4] These application notes provide detailed protocols for in vivo imaging of the therapeutic effects of this compound on tumor growth, offering non-invasive methods to monitor treatment efficacy in preclinical models.
Mechanism of Action of this compound
This compound allosterically binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing the dimerization of ACC subunits.[1][4] This disruption of the enzyme's quaternary structure is essential for its catalytic activity. By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1] This leads to a depletion of fatty acids required for cell membrane formation and other cellular processes, ultimately inducing apoptosis and inhibiting the growth of cancer cells.[1][3]
Quantitative Data on this compound Efficacy
The following tables summarize the in vivo efficacy of this compound in preclinical non-small cell lung cancer (NSCLC) models.
Table 1: Dose-Dependent Inhibition of A549 Tumor Growth by this compound
| Treatment Group | Dose and Schedule | Mean Tumor Volume Reduction vs. Vehicle (%) | Reference |
| This compound | 25 mg/kg QD | Not effective | [1] |
| This compound | 25 mg/kg BID | Significant inhibition | [1] |
| This compound | 50 mg/kg QD | Significant inhibition | [1] |
| This compound | 50 mg/kg BID | 80% reduction in total lung tumor burden | [1] |
| This compound | 100 mg/kg BID | 82% reduction in total lung tumor burden | [1] |
Table 2: Combination Therapy of this compound and Carboplatin (B1684641) in NSCLC Mouse Models
| Mouse Model | Treatment Group | Mean Tumor Growth Suppression (%) | Reference |
| Kras;Trp53-/- | This compound | Significant reduction | [1] |
| Kras;Trp53-/- | Carboplatin | 50% | [5] |
| Kras;Trp53-/- | This compound + Carboplatin | 87% | [5] |
| Kras;Stk11-/- | This compound | Significant reduction | [1] |
| Kras;Stk11-/- | Carboplatin | Less effective than this compound | [1] |
| Kras;Stk11-/- | This compound + Carboplatin | Marked antitumor response | [1] |
Experimental Protocols
Detailed protocols for various in vivo imaging modalities to assess the effect of this compound on tumor growth are provided below.
Protocol 1: Bioluminescence Imaging (BLI) for Monitoring Tumor Growth
Bioluminescence imaging is a highly sensitive method for tracking the growth of luciferase-expressing tumor cells in vivo.
Materials:
-
Luciferase-expressing cancer cells (e.g., A549-luc)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
D-Luciferin (15 mg/mL in sterile DPBS)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing cancer cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS or Matrigel.
-
Implant cells subcutaneously or orthotopically into immunocompromised mice. For example, inject two million A549-luc cells subcutaneously into the hind flanks of nude mice.[1]
-
-
Tumor Establishment and Randomization:
-
Allow tumors to establish and grow. Monitor tumor growth by BLI.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, this compound low dose, this compound high dose, this compound + carboplatin).
-
-
Drug Administration:
-
Administer this compound and/or vehicle control orally according to the desired dosing schedule (e.g., 50 mg/kg BID).[1]
-
For combination studies, administer carboplatin as required (e.g., intraperitoneal injection).
-
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane.
-
Administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg body weight).[6]
-
Wait for the substrate to distribute (typically 10-15 minutes).
-
Place the mouse in the in vivo imaging system and acquire bioluminescent images.
-
Repeat imaging at regular intervals (e.g., weekly) to monitor tumor growth.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumors.
-
Quantify the total photon flux (photons/second) within each ROI as a measure of tumor burden.
-
Compare the photon flux between different treatment groups over time.
-
Protocol 2: Positron Emission Tomography (PET) for Metabolic Imaging
PET imaging with 18F-FDG can be used to assess changes in glucose metabolism within the tumor in response to this compound treatment. A reduction in fatty acid synthesis may lead to alterations in other metabolic pathways, which could be reflected in 18F-FDG uptake.
Materials:
-
Tumor-bearing mice (as in Protocol 1)
-
This compound
-
18F-FDG (2-deoxy-2-[18F]fluoro-D-glucose)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Drug Administration and 18F-FDG Injection:
-
Administer this compound or vehicle control.
-
After a specified time post-treatment, anesthetize the mice.
-
Inject 18F-FDG (e.g., 200-300 µCi) intravenously via the tail vein.
-
-
Uptake Period:
-
Allow for a "conscious" uptake period of approximately 45-60 minutes to minimize cardiac uptake.[4]
-
-
PET/CT Imaging:
-
Anesthetize the mice and position them in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire PET data for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Reconstruct PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) around the tumors.
-
Calculate the Standardized Uptake Value (SUV) for each tumor to quantify 18F-FDG uptake.
-
Compare SUV values before and after this compound treatment and between treatment groups.
-
Protocol 3: Magnetic Resonance Imaging (MRI) for Tumor Volumetry
MRI provides high-resolution anatomical images for precise and reproducible measurement of tumor volume.
Materials:
-
Tumor-bearing mice (as in Protocol 1)
-
This compound
-
MRI scanner (e.g., 7T animal MRI)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation and Drug Administration:
-
Administer this compound or vehicle control as per the study design.
-
-
MRI Acquisition:
-
Anesthetize the mouse and place it in a temperature-controlled holder within the MRI scanner.
-
Acquire T2-weighted images of the tumor region. A fast spin-echo sequence is commonly used.[8]
-
Ensure sufficient image resolution to accurately delineate the tumor boundaries.
-
-
Data Analysis:
-
Use imaging software to manually or semi-automatically segment the tumor in each slice of the T2-weighted images.
-
Calculate the tumor volume by summing the area of the tumor in each slice and multiplying by the slice thickness.
-
Track tumor volume changes over time for each treatment group.
-
Conclusion
The protocols outlined in these application notes provide a framework for the in vivo imaging of this compound's effects on tumor growth. Bioluminescence imaging offers a high-throughput and sensitive method for monitoring overall tumor burden. PET imaging can provide valuable insights into the metabolic response of tumors to ACC inhibition. MRI delivers precise anatomical information for accurate tumor volume measurements. The selection of the appropriate imaging modality will depend on the specific research question and available resources. By employing these in vivo imaging techniques, researchers can effectively evaluate the preclinical efficacy of this compound and other ACC inhibitors in oncology drug development.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 3. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-FDG-PET/CT imaging of drug-induced metabolic changes in genetically engineered mouse lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 6. In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
ND-646 Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ND-646. Find troubleshooting tips and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of at least 100 mg/mL.[1][2] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular effects.
Q2: How should I store my this compound, both as a solid and in solution?
A2: As a solid powder, this compound is stable for at least four years when stored at -20°C.[3] Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[1]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. This is often due to the compound's low aqueous solubility. To troubleshoot, you can try the following:
-
Lower the final concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit.
-
Increase the percentage of co-solvent: For in vitro experiments, a small percentage of an organic solvent like DMSO is often necessary. Ensure your final DMSO concentration is compatible with your assay.
-
Use a different formulation for in vivo studies: For animal studies, this compound can be formulated in vehicles such as 0.9% NaCl with 1% Tween 80 and 0.5% methylcellulose, or with Captisol.[4]
Q4: Is this compound stable in cell culture media?
A4: The stability of small molecules in cell culture media can vary depending on the specific components of the media and the incubation conditions (e.g., temperature, CO2 levels). It is recommended to perform a stability study under your specific experimental conditions if long incubation times are required. A general protocol for assessing stability in cell culture media is provided in the "Experimental Protocols" section.
Q5: What is the mechanism of action of this compound?
A5: this compound is an allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms.[1][4] It binds to the Biotin Carboxylase (BC) domain of ACC, preventing the dimerization of the enzyme.[4] This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, which is the rate-limiting step in de novo fatty acid synthesis.[5][6]
Data Presentation
This compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100[1][2] | ≥ 175.86[1] | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[2] |
| Ethanol | 20[3] | ~35.17 | - |
| DMF | 30[3] | ~52.76 | - |
| DMSO:PBS (pH 7.2) (1:4) | 0.20[3] | ~0.35 | - |
| Water | Insoluble[2] | - | - |
This compound Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [3] |
| In DMSO | -80°C | 2 years | [1] |
| In DMSO | -20°C | 1 year | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile, single-use microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration (e.g., for 10 mg of this compound with a molecular weight of 568.64 g/mol , add 175.86 µL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied.
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Determining the Kinetic Solubility of this compound
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer using turbidimetry.[7][8]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance (turbidity)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer to the wells.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution of this compound to the corresponding wells containing the aqueous buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Include control wells containing the aqueous buffer and the highest concentration of DMSO used.
-
Seal the plate and incubate at room temperature for 1-2 hours to allow for equilibration.
-
Measure the absorbance (turbidity) of each well at a wavelength where this compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time using HPLC.[9][10]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Amber, tightly sealed vials
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Appropriate HPLC column and mobile phase
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Analyze a time-zero (T=0) sample immediately after preparation.
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in each sample using a validated HPLC method.
-
Compare the results to the T=0 sample to determine the percentage of this compound remaining. The appearance of new peaks in the chromatogram may indicate the presence of degradation products.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Workflow for determining kinetic solubility.
Caption: this compound mechanism of action on the ACC pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: ND-646 In Vivo Efficacy and Dosing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Acetyl-CoA Carboxylase (ACC) inhibitor, ND-646, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, allosteric inhibitor of both ACC1 and ACC2 isoforms.[1][2] It functions by binding to the biotin (B1667282) carboxylase (BC) domain of ACC, which prevents the dimerization of ACC subunits.[3][4] This disruption of dimerization is essential for its enzymatic activity. Consequently, this compound effectively suppresses de novo fatty acid synthesis.[4][5] A key indicator of target engagement in vivo is the reduction in the phosphorylation of ACC, which can be monitored as a biomarker.[2][4]
Q2: What are the recommended starting doses for in vivo efficacy studies?
Published preclinical studies in mouse models of non-small cell lung cancer (NSCLC) and breast cancer have utilized a range of oral doses, typically administered by gavage.[4][6] Common dosing regimens include:
-
25 mg/kg, once daily (QD) or twice daily (BID)
-
50 mg/kg, once daily (QD) or twice daily (BID)[7]
-
100 mg/kg, twice daily (BID)[4]
The selection of the dosing regimen can significantly impact efficacy. Due to the relatively short half-life of this compound in mice, twice-daily (BID) dosing has been shown to be more effective at maintaining target inhibition and achieving anti-tumor effects compared to once-daily (QD) dosing.[4]
Q3: How should I formulate this compound for oral administration in mice?
For in vivo studies, this compound can be formulated as a suspension for oral gavage. A common vehicle consists of:
The compound should be solubilized by vortexing and sonication.[4] Another suggested formulation involves dissolving this compound in DMSO to create a stock solution, which is then mixed with PEG300, Tween80, and sterile water.[1]
Q4: What is the expected toxicity profile of this compound in vivo?
Chronic administration of this compound in mice has been reported to be generally well-tolerated.[8] In one study, a "mild squinty eye phenotype" was observed in a small number of mice receiving the highest dose (100 mg/kg BID) after four weeks of continuous dosing.[4] Researchers should always conduct their own dose-range finding and toxicity studies under their specific experimental conditions.
Troubleshooting Guide
Issue 1: Lack of In Vivo Efficacy
If you are not observing the expected anti-tumor efficacy with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing Regimen | Due to its short pharmacokinetic half-life in mice, once-daily (QD) dosing of this compound may be insufficient to maintain therapeutic concentrations.[4] Solution: Switch to a twice-daily (BID) dosing schedule. For example, studies have shown that 25 mg/kg BID was more effective than 25 mg/kg QD.[4] |
| Inadequate Dose Level | The administered dose may be too low for the specific tumor model. Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose in your model. Doses up to 100 mg/kg BID have been used in some studies.[4] |
| Dietary Fat Interference | Tumor cells may be able to utilize exogenous fatty acids from the diet, thereby bypassing the effects of ACC inhibition.[3] Solution: Consider using a low-fat diet for the experimental animals. In vitro, the efficacy of this compound is enhanced when cells are cultured in media with delipidated serum.[4] |
| Poor Drug Formulation or Administration | Improper formulation can lead to poor bioavailability. Solution: Ensure this compound is properly solubilized or suspended in the vehicle. Refer to the recommended formulation protocols and confirm complete administration via oral gavage. |
| Lack of Target Engagement | The drug may not be reaching the tumor at sufficient concentrations to inhibit ACC. Solution: Assess target engagement by measuring the levels of phosphorylated ACC (P-ACC) in tumor tissue. A decrease in P-ACC indicates that this compound is inhibiting its target.[2][4] This can be done via Western Blot or immunohistochemistry. |
| Tumor Model Insensitivity | The specific cancer cell line or tumor model may not be highly dependent on de novo fatty acid synthesis for its growth and survival. Solution: Characterize the metabolic profile of your tumor model. Models with high expression of ACC1 are more likely to be sensitive.[9] |
Issue 2: Unexpected Toxicity or Adverse Effects
If you observe unexpected toxicity or adverse effects in your study animals, consider the following.
| Potential Cause | Troubleshooting Steps |
| Dose is too High for the Strain/Model | The maximum tolerated dose (MTD) can vary between different mouse strains and tumor models. Solution: Perform a dose-range finding study to establish the MTD in your specific experimental setup.[10] Reduce the dose or dosing frequency if necessary. |
| Formulation Issues | The vehicle or formulation components may be causing toxicity. Solution: Administer the vehicle alone to a control group of animals to rule out any vehicle-related toxicity. |
| Off-Target Effects | While generally well-tolerated, high doses of any compound can lead to off-target effects. Solution: Correlate any observed toxicity with pharmacokinetic and pharmacodynamic (PK/PD) data. Ensure that the doses being used are within the range that achieves target engagement without excessive systemic exposure. |
Data Summary Tables
Table 1: In Vivo Dosing Regimens for this compound in Mouse Models
| Dose | Frequency | Mouse Model | Observed Effect | Reference |
| 25 mg/kg | QD | A549 Xenograft | Ineffective at inhibiting tumor growth | [4] |
| 25 mg/kg | BID | MDA-MB-468 Xenograft | 60-70% tumor growth inhibition | [6] |
| 50 mg/kg | QD | MDA-MB-468 Xenograft | 60-70% tumor growth inhibition | [6] |
| 50 mg/kg | BID | A549 Xenograft | Significant tumor growth inhibition | [4] |
| 50 mg/kg | BID | Kras;Trp53-/- & Kras;Stk11-/- | Reduced tumor size | [7] |
| 100 mg/kg | BID | A549 Lung Tumors | Significant reduction in fatty acid synthesis | [4] |
Table 2: IC50 Values of this compound
| Target | IC50 | Assay Type | Reference |
| hACC1 | 3.5 nM | Cell-free assay | [1] |
| hACC2 | 4.1 nM | Cell-free assay | [1] |
| A549 Cells | <100 nM | Proliferation assay | [6][9] |
| H460 Cells | - | Proliferation assay | [4] |
| H157 Cells | - | Proliferation assay | [4] |
| H1355 Cells | - | Proliferation assay | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation: Culture human cancer cells (e.g., A549 NSCLC cells) in appropriate media. Harvest the cells and resuspend them in a suitable medium like a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth regularly using calipers.
-
Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare the this compound formulation and the vehicle control as described in the FAQ section. Administer the treatment (e.g., 50 mg/kg this compound) and vehicle control to the respective groups via oral gavage, typically on a twice-daily (BID) schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
Protocol 2: Pharmacodynamic Analysis of ACC Inhibition in Tumors
-
Dosing and Tissue Collection: Treat tumor-bearing mice with a single oral dose of this compound (e.g., 50 mg/kg) or vehicle. At a specified time point post-dosing (e.g., 3 hours), euthanize the mice and excise the tumors.[4]
-
Tissue Lysis: Immediately snap-freeze the tumor tissue in liquid nitrogen. For analysis, homogenize the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the tissue lysates using a standard method such as a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated ACC (P-ACC) and total ACC overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for P-ACC and total ACC. A reduction in the P-ACC/total ACC ratio in the this compound treated group compared to the vehicle group indicates successful target engagement.[4]
Visualizations
Caption: Mechanism of action of this compound in inhibiting fatty acid synthesis.
Caption: General experimental workflow for an in vivo efficacy study with this compound.
Caption: Troubleshooting decision tree for lack of this compound in vivo efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nimbustx.com [nimbustx.com]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. nimbustx.com [nimbustx.com]
- 9. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing ND-646 treatment duration for cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ND-646 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and ACC2.[1][2] It functions by binding to the biotin (B1667282) carboxylase (BC) domain of ACC, which prevents the dimerization of ACC subunits.[2][3] This disruption of dimerization is crucial for its inhibitory effect. Consequently, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[4][5] By inhibiting fatty acid synthesis, this compound can lead to decreased proliferation and induction of apoptosis in cancer cells that are highly dependent on this metabolic pathway.[1][6]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically soluble in DMSO. For in vitro experiments, a stock solution of 10-100 mM in DMSO can be prepared. It is recommended to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For in vivo studies, specific formulations in vehicles like corn oil or a mixture of DMSO, PEG300, Tween-80, and saline have been described.[1] Always ensure the compound is fully dissolved before use.
Q3: What is a typical treatment duration and concentration range for in vitro experiments?
A3: The optimal treatment duration and concentration of this compound can vary significantly depending on the cancer cell line and the specific experimental endpoint. Treatment durations can range from 24 hours to 7 days or longer.[1][6] Concentrations for in vitro studies typically range from low nanomolar (nM) to low micromolar (µM). For example, in A549 non-small cell lung cancer cells, concentrations around 500 nM have been used for 7-day proliferation assays.[6] It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q4: Can this compound affect both ACC1 and ACC2?
A4: Yes, this compound is a dual inhibitor of both ACC1 and ACC2.[2] While ACC1 is primarily cytosolic and involved in fatty acid synthesis, ACC2 is located on the outer mitochondrial membrane and its inhibition can also affect fatty acid oxidation.[2] This dual activity should be considered when interpreting experimental results.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound on Cell Viability
-
Possible Cause:
-
Suboptimal concentration or treatment duration: The concentration of this compound may be too low, or the incubation time may be too short to induce a significant effect in your specific cell line.
-
Cell line resistance: Some cancer cell lines may be less dependent on de novo fatty acid synthesis and therefore less sensitive to ACC inhibition. They might utilize exogenous lipids from the culture medium.
-
Compound degradation: Improper storage or handling of this compound can lead to its degradation.
-
High serum concentration in media: Fetal bovine serum (FBS) contains lipids that can be taken up by cells, potentially masking the effect of fatty acid synthesis inhibition.[7]
-
-
Solution:
-
Perform a dose-response and time-course experiment: Determine the IC50 value for your cell line by testing a wide range of this compound concentrations (e.g., 1 nM to 10 µM) over various time points (e.g., 24, 48, 72, 96 hours).
-
Use delipidated serum: Culture cells in media supplemented with delipidated FBS to reduce the availability of exogenous fatty acids.[1] This can enhance the sensitivity of cells to this compound.
-
Verify compound activity: Use a positive control cell line known to be sensitive to this compound (e.g., A549) to confirm the activity of your compound stock.
-
Palmitate rescue experiment: To confirm that the observed effects are due to the inhibition of fatty acid synthesis, perform a rescue experiment by co-treating the cells with this compound and exogenous palmitate.[6] The restoration of cell viability in the presence of palmitate would indicate a specific on-target effect.
-
Issue 2: Difficulty in Detecting Phospho-ACC (p-ACC) by Western Blot
-
Possible Cause:
-
Antibody quality: The primary antibody against p-ACC (Ser79) may not be specific or sensitive enough.
-
Low protein expression: The levels of p-ACC may be low in your cell line under basal conditions.
-
Rapid dephosphorylation: The phosphorylation state of ACC can be dynamic, and the protein may be dephosphorylated during sample preparation.
-
This compound interference with antibody binding: this compound binds to the same region as the phosphorylated serine, which can interfere with the antibody's ability to detect p-ACC.[8]
-
-
Solution:
-
Use a validated antibody: Select a p-ACC (Ser79) antibody that has been validated for Western blotting in your species of interest.
-
Include a positive control: Use a cell lysate known to have high levels of p-ACC or treat cells with an AMPK activator like AICAR as a positive control.
-
Use phosphatase inhibitors: Add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation state of your proteins.
-
Interpret p-ACC results with caution: Be aware that a decrease in the p-ACC signal after this compound treatment might not solely reflect a decrease in phosphorylation but could also be due to steric hindrance of the antibody. It is often used as a marker of target engagement.[3]
-
Issue 3: Unexpected Off-Target Effects
-
Possible Cause:
-
As with any small molecule inhibitor, high concentrations of this compound may lead to off-target effects.
-
-
Solution:
-
Use the lowest effective concentration: Based on your dose-response studies, use the lowest concentration of this compound that gives you the desired biological effect.
-
Perform rescue experiments: As mentioned earlier, a palmitate rescue experiment can help confirm that the observed phenotype is due to the inhibition of fatty acid synthesis.[6]
-
Use a structurally unrelated ACC inhibitor: To confirm that the observed effects are due to ACC inhibition and not a specific off-target effect of this compound, consider using another ACC inhibitor with a different chemical structure as a control.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| hACC1 | (Cell-free assay) | 3.5 | [1] |
| hACC2 | (Cell-free assay) | 4.1 | [1] |
| A549 | Non-Small Cell Lung Cancer | 9-17 (and derivatives) | [4] |
| Breast Cancer Cell Lines | Breast Cancer | <100 | [3] |
Table 2: Recommended Concentration and Treatment Duration Ranges for In Vitro Studies
| Cell Line | Concentration Range | Treatment Duration | Assay Type | Reference |
| A549 | 7 nM - 5000 nM | 24 hours | General | [1] |
| A549 | 500 nM | 7 days | Proliferation | [6] |
| NSCLC Cell Lines | Not specified | 72 hours | Fatty Acid Synthesis | [6] |
| Breast Cancer Cell Lines | Not specified | Not specified | Proliferation | [3] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
2. Western Blot for p-ACC and Total ACC
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (low percentage or gradient gels are recommended for large proteins like ACC)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ACC (Ser79) and anti-total ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse in lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-ACC or anti-total ACC) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
For detecting total ACC after p-ACC, the membrane can be stripped and re-probed.
-
-
Visualizations
Caption: ACC1 signaling pathway and points of inhibition by AMPK and this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 3. nimbustx.com [nimbustx.com]
- 4. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 8. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ND-646 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ND-646 in research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1] It targets both isoforms, ACC1 and ACC2, by binding to the biotin (B1667282) carboxylase (BC) domain. This binding prevents the dimerization of ACC subunits, which is essential for their enzymatic activity.[2][3] The inhibition of ACC leads to a downstream reduction in the production of malonyl-CoA, a critical building block for fatty acid synthesis.[4]
Q2: How selective is this compound for ACC1 and ACC2?
This compound exhibits high potency against both human ACC isoforms.
| Target | IC₅₀ (nM) |
| Human ACC1 (hACC1) | 3.5[3][5][6] |
| Human ACC2 (hACC2) | 4.1[3][5][6] |
This dual inhibition prevents one isoform from compensating for the other, leading to a more complete shutdown of fatty acid synthesis.[2][4]
Q3: What is the evidence for the on-target specificity of this compound?
The on-target specificity of this compound is supported by several lines of evidence:
-
Palmitate Rescue: The cytotoxic effects of this compound on cancer cells can be rescued by supplementing the culture medium with exogenous palmitate, the primary product of fatty acid synthesis.[2][7] This indicates that the observed effects are due to the inhibition of this specific pathway and not to off-target toxicities.[2]
-
No Impact on Cholesterol Synthesis: Studies in A549 non-small cell lung cancer cells have shown that this compound treatment does not significantly affect cholesterol synthesis.[2] This demonstrates that the inhibitor does not broadly impact acetyl-CoA utilization in other metabolic pathways.[2]
-
Target Engagement Biomarker: The phosphorylation of ACC at Ser79 (for ACC1) and Ser221 (for ACC2) is a key regulatory mechanism. This compound prevents the interaction of phosphorylated ACC with its regulatory partners. Therefore, a decrease in detectable phosphorylated ACC (p-ACC) by western blot serves as a reliable biomarker for target engagement in both cellular and in vivo experiments.[2][6]
Q4: Have any off-target effects or toxicities been reported for this compound?
Published preclinical studies have generally reported this compound to be well-tolerated.[8] Chronic administration in mouse models of non-small cell lung cancer did not result in significant weight loss.[3] One study noted a "mild squinty eye phenotype" in a small number of mice receiving the highest dose of this compound after four weeks of chronic dosing, although the underlying cause was not determined.[2] To date, comprehensive screening data of this compound against a broad panel of kinases or other enzymes has not been published.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during experiments with this compound.
Issue 1: No or weak inhibition of cell proliferation/viability.
| Potential Cause | Troubleshooting Step |
| Cell type is not dependent on de novo fatty acid synthesis. | Test the effect of this compound in cells grown in media with delipidated serum. Cells reliant on fatty acid synthesis will show increased sensitivity.[2] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the IC₅₀ for your specific cell line. Effective concentrations in vitro typically range from the low nanomolar to low micromolar range.[9] |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store the stock solution at -20°C or -80°C. |
| High serum concentration in media. | Serum contains lipids that can be taken up by cells, potentially masking the effect of inhibiting endogenous synthesis. Reduce serum concentration or use delipidated serum.[2] |
Issue 2: Unexpected or inconsistent results in vivo.
| Potential Cause | Troubleshooting Step |
| Poor bioavailability or suboptimal dosing. | Ensure proper formulation of this compound for oral gavage. A common vehicle is a solution of 0.5% methylcellulose (B11928114) and 1% Tween 80 in saline.[2] Consider twice-daily (BID) dosing, as it has been shown to be more effective than once-daily (QD) dosing for inhibiting tumor growth.[2][3] |
| Variability in tumor models. | Confirm target engagement in tumor tissue by measuring p-ACC levels via western blot or immunohistochemistry in a pilot study.[2][6] |
| Dietary fat in animal chow. | The composition of dietary fat can influence tumor metabolism. Use a standardized chow and consider studies with modified dietary fat to assess its impact on this compound efficacy.[4] |
Issue 3: Difficulty confirming on-target activity.
| Potential Cause | Troubleshooting Step |
| Antibody for p-ACC not working. | Validate your anti-p-ACC antibody using positive and negative controls. Treat cells with a known activator of AMPK (e.g., AICAR) to induce ACC phosphorylation as a positive control. |
| Timing of sample collection. | The reduction in p-ACC can be rapid. For in vivo studies, collect tissues approximately 1 hour after the final dose of this compound to observe maximal target engagement.[3] |
| Incorrect protein extraction method. | Use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of ACC during sample preparation. |
Experimental Protocols
1. Cell Proliferation Assay
-
Cell Seeding: Plate cells (e.g., A549, H460) in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to attach overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-10 µM) or DMSO as a vehicle control. For experiments testing lipid dependence, use medium supplemented with delipidated fetal bovine serum.[2]
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: Assess cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo assay according to the manufacturer's instructions.
2. Western Blot for p-ACC (Target Engagement)
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ACC (Ser79) and total ACC overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-ACC/total ACC ratio indicates target engagement.[3]
3. In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies with human cancer cell lines (e.g., A549).[2][7]
-
Tumor Implantation: Subcutaneously inject 1-5 million cells in a mixture of medium and Matrigel into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose, 1% Tween 80 in 0.9% NaCl).[2] Administer this compound orally at doses ranging from 25 to 100 mg/kg, once or twice daily.[2][3]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., p-ACC immunohistochemistry).[2]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 5. selleckchem.com [selleckchem.com]
- 6. nimbustx.com [nimbustx.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. nimbustx.com [nimbustx.com]
- 9. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ND-646 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acetyl-CoA carboxylase (ACC) inhibitor, ND-646.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| 1. Reduced or no this compound efficacy in a cancer cell line. | a. Low ACC1 Expression: The cell line may have low endogenous expression of ACC1, the primary target of this compound in many cancer types.[1] b. Exogenous Fatty Acid Uptake: The cell culture medium, particularly the fetal bovine serum (FBS), may contain high levels of fatty acids that cancer cells can utilize, bypassing their need for de novo fatty acid synthesis.[2][3] c. Cell Line Insensitivity: The specific genetic context of the cell line may confer intrinsic resistance.[4] | a. Verify ACC1 Expression: Perform Western blotting or qPCR to confirm ACC1 protein and mRNA levels in your cell line. Compare with sensitive cell lines if possible. b. Use Delipidated Serum: Culture cells in media supplemented with delipidated FBS to minimize the availability of exogenous fatty acids.[1] A rescue experiment can be performed by adding back palmitate to the medium to confirm that the observed effect is due to the inhibition of fatty acid synthesis.[2] c. Determine IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cell line.[4] |
| 2. Acquired resistance to this compound after prolonged treatment. | a. Upregulation of Fatty Acid Transporters: Resistant cells may have increased the expression of fatty acid transporters (e.g., CD36, FATP) to enhance uptake of fatty acids from the microenvironment.[5] b. Metabolic Reprogramming: Cancer cells may adapt by shifting to alternative metabolic pathways, such as increased glutamine metabolism or fatty acid oxidation, to sustain energy production and biomass.[6][7] c. Altered Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can promote resistance to targeted therapies.[8] | a. Analyze Transporter Expression: Use qPCR or Western blotting to assess the expression of key fatty acid transporters in resistant versus parental cells. b. Conduct Metabolic Flux Analysis: Perform ¹³C-metabolic flux analysis to map the metabolic rewiring in resistant cells.[9] c. Profile Signaling Pathways: Use phosphoprotein arrays or Western blotting to compare the activation state of key signaling pathways (e.g., p-AKT, p-AMPK) between sensitive and resistant cells.[10] |
| 3. High variability in experimental results. | a. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to variability in cell viability or proliferation assays.[11] b. Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the effective concentration of this compound.[11] c. Inhibitor Instability: this compound, like many small molecules, may be sensitive to storage conditions and repeated freeze-thaw cycles.[4] | a. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before plating to ensure a consistent number of cells per well. b. Avoid Outer Wells: Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.[11] c. Proper Inhibitor Handling: Prepare fresh dilutions of this compound from a stock solution for each experiment and follow the manufacturer's storage recommendations.[4] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1] It binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing the dimerization of the enzyme, which is essential for its catalytic activity.[1][3] This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1]
Q2: How does inhibition of fatty acid synthesis by this compound affect cancer cells?
A2: By blocking de novo fatty acid synthesis, this compound depletes the cellular pools of fatty acids, which are crucial for cancer cells for several reasons, including membrane formation, energy storage, and the production of signaling molecules.[1][12] This leads to an inhibition of proliferation and the induction of apoptosis.[1][2]
Questions on Resistance
Q3: How can cancer cells become resistant to this compound?
A3: While specific mechanisms of acquired resistance to this compound are still under investigation, plausible mechanisms based on studies of ACC inhibition and metabolic reprogramming in cancer include:
-
Increased uptake of exogenous fatty acids: Cancer cells may upregulate fatty acid transporters to import fatty acids from their environment, thereby bypassing the need for de novo synthesis.[5][13]
-
Metabolic rewiring: Resistant cells might shift their metabolism to rely on alternative energy sources, such as fatty acid oxidation or an increased flux through other anabolic pathways.[6][7]
-
Activation of survival signaling: Upregulation of pro-survival signaling pathways like the PI3K/AKT pathway could confer resistance.[8][14]
Q4: Are there any known combination therapies to overcome or prevent resistance to this compound?
A4: Yes, combining this compound with other anti-cancer agents has shown promise.
-
Carboplatin (B1684641): Combination therapy with the standard-of-care chemotherapeutic agent carboplatin has been shown to be more effective in suppressing tumor growth in preclinical models of non-small cell lung cancer (NSCLC) than either agent alone.[1][2]
-
Fatty Acid Uptake Inhibitors: Since increased uptake of exogenous fatty acids is a potential resistance mechanism, combining this compound with an inhibitor of fatty acid transport is a rational strategy.
Experimental Considerations
Q5: What is a suitable starting concentration for this compound in cell culture experiments?
A5: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.[4] However, concentrations in the nanomolar range have been shown to be effective in sensitive cell lines.[15]
Q6: How can I confirm that this compound is inhibiting its target in my cells?
A6: A common method is to measure the phosphorylation of ACC at Ser79 (for ACC1). This compound binding to ACC prevents the interaction of phosphorylated ACC with phospho-specific antibodies, leading to a decrease in the detected p-ACC signal, which can be assessed by Western blot.[1] Additionally, you can perform metabolic labeling studies with ¹³C-glucose to directly measure the inhibition of fatty acid synthesis.[1]
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) | Proliferation/Viability IC₅₀ (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 3.5 | 4.1 | 9-17 | [15][16] |
| H460 | Non-Small Cell Lung Cancer | - | - | Varies | [1][15] |
| H157 | Non-Small Cell Lung Cancer | - | - | Varies | [1][15] |
| H1355 | Non-Small Cell Lung Cancer | - | - | Varies | [1][15] |
| MDA-MB-468 | Breast Cancer | 3.5 | 4.1 | Varies | [17] |
Note: IC50 values for proliferation/viability can vary depending on assay conditions and duration.
Experimental Protocols
BrdU (5-bromo-2'-deoxyuridine) Staining for Cell Proliferation
This protocol is used to label and detect proliferating cells in S-phase.
Materials:
-
BrdU labeling solution (10 mM in sterile water)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNase I solution (1 mg/mL in PBS)
-
Anti-BrdU antibody
-
Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM. Incubate the cells for 1-24 hours at 37°C.
-
Fixation: Remove the BrdU-containing medium and wash the cells twice with PBS. Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
DNA Denaturation: Wash the cells with PBS and then treat with DNase I solution for 30 minutes at 37°C to expose the incorporated BrdU.
-
Antibody Staining: Wash the cells with PBS and then block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with the primary anti-BrdU antibody overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells three times with PBS and then incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark. Counterstain with DAPI for 5 minutes.
-
Imaging: Wash the cells three times with PBS and mount the coverslips on microscope slides using mounting medium. Visualize the cells using a fluorescence microscope.
¹³C-Metabolic Flux Analysis (MFA)
This protocol provides a general workflow for tracing the metabolism of ¹³C-labeled glucose to assess the impact of this compound on fatty acid synthesis.
Materials:
-
¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)
-
Glucose-free cell culture medium
-
This compound
-
Methanol, water, and chloroform (B151607) (for metabolite extraction)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with this compound or vehicle control for the desired duration.
-
Isotope Labeling: Replace the medium with glucose-free medium containing [U-¹³C₆]glucose and continue the treatment with this compound for a defined period (e.g., 24 hours).
-
Metabolite Extraction: Quickly aspirate the medium and wash the cells with ice-cold saline. Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for 15 minutes. Scrape the cells and collect the cell lysate.
-
Phase Separation: Add water and chloroform to the lysate to separate the polar and nonpolar metabolites. Centrifuge to separate the phases.
-
Sample Analysis: Collect the polar phase containing the labeled metabolites of interest (e.g., fatty acids). Analyze the samples by LC-MS/MS or GC-MS to determine the mass isotopomer distribution of the fatty acids.
-
Data Analysis: Use specialized software to calculate the relative or absolute metabolic fluxes through the fatty acid synthesis pathway.
Visualizations
Caption: Mechanism of this compound action on ACC.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. benchchem.com [benchchem.com]
- 5. Upregulation of Fatty Acid Transporters is Associated With Tumor Progression in Non-Muscle-Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic reprogramming and therapeutic targeting in non-small cell lung cancer: emerging insights beyond the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nimbustx.com [nimbustx.com]
Technical Support Center: ND-646 & Delipidated Serum
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing delipidated serum to enhance the in vitro potency of ND-646, a potent allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.[1][2][3][4] It functions by binding to the biotin (B1667282) carboxylase (BC) domain of ACC, which prevents the dimerization of ACC subunits.[1][5] This disruption of dimerization is crucial for its inhibitory effect on the enzyme's activity.[1][5] ACC is the rate-limiting enzyme in the de novo fatty acid synthesis pathway, and by inhibiting it, this compound effectively suppresses the production of new fatty acids.[1][6]
Q2: Why is the potency of this compound enhanced in the presence of delipidated serum?
A2: The enhanced potency of this compound in delipidated serum is attributed to the removal of exogenous lipids from the cell culture medium.[1][7][8] Cells can utilize both de novo synthesized fatty acids and exogenous fatty acids from the serum for their growth and proliferation. When this compound inhibits de novo fatty acid synthesis, cells can compensate by taking up fatty acids from the serum. By using delipidated serum, this compensatory mechanism is blocked, making the cells more reliant on the pathway that this compound inhibits. This increased dependence on de novo fatty acid synthesis leads to a more pronounced anti-proliferative effect of the compound.[1][7][8]
Q3: What are the typical IC50 values for this compound?
A3: In cell-free assays, this compound exhibits potent inhibition of human ACC1 and ACC2 with IC50 values of 3.5 nM and 4.1 nM, respectively.[2][3][4][8] In cell-based assays, the anti-proliferative IC50s are generally below 100 nM in various breast cancer cell lines.[7][8] The specific IC50 value in a cellular context can vary depending on the cell line and the specific assay conditions, particularly the serum used.
Troubleshooting Guide
Problem 1: High variability in cell viability results when using delipidated serum.
-
Possible Cause: Inconsistent quality or preparation of delipidated serum.
-
Solution: Ensure the use of a consistent and reliable source of delipidated fetal bovine serum (FBS). If preparing in-house, standardize the delipidation protocol to ensure batch-to-batch consistency. Methods for delipidation include fumed silica (B1680970) precipitation or solvent extraction.[9]
-
-
Possible Cause: Cell stress due to the abrupt removal of lipids.
-
Solution: When switching from regular FBS to delipidated FBS, consider a gradual adaptation period for the cells. For instance, you can culture cells in a mixture of regular and delipidated serum before transitioning to fully delipidated conditions.
-
-
Possible Cause: Altered cell morphology or adherence.
-
Solution: Visually inspect the cells under a microscope after switching to delipidated serum. Some cell lines may exhibit changes in morphology or adherence. Ensure proper coating of culture vessels if adherence becomes an issue.
-
Problem 2: The observed enhancement in this compound potency with delipidated serum is lower than expected.
-
Possible Cause: The chosen cell line is not highly dependent on de novo fatty acid synthesis.
-
Solution: Select cell lines that are known to have high rates of de novo lipogenesis. This information can often be found in the literature for various cancer cell lines.
-
-
Possible Cause: Incomplete delipidation of the serum.
-
Solution: Verify the extent of lipid removal from your delipidated serum using analytical methods. Commercial enzymatic assays can be used to confirm the depletion of specific lipids like cholesterol and triglycerides.[10]
-
-
Possible Cause: Presence of residual lipids in the culture medium or from other sources.
-
Solution: Ensure that all components of the culture medium are free of confounding lipids. Use high-purity reagents and sterile-filtered solutions.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 Value | Reference |
| Human ACC1 | Cell-free | 3.5 nM | [2][3][4][8] |
| Human ACC2 | Cell-free | 4.1 nM | [2][3][4][8] |
| Breast Cancer Cell Lines | Cell Proliferation | <100 nM | [7][8] |
Table 2: Effect of Delipidated Serum on this compound Activity in NSCLC Cell Lines
| Cell Line | Treatment | Serum Condition | Outcome | Reference |
| A549 | 500 nM this compound | Delipidated FBS | Enhanced inhibition of cell growth compared to regular FBS | [1] |
| H460 | 500 nM this compound | Delipidated FBS | Enhanced inhibition of cell growth compared to regular FBS | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine this compound Potency
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation in both regular and delipidated serum conditions.
Materials:
-
Cancer cell line of interest (e.g., A549, H460)
-
Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
Delipidated Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Media Change to Delipidated Serum (for the experimental arm):
-
The following day, carefully aspirate the medium.
-
For the delipidated serum condition, add 100 µL of medium supplemented with 10% delipidated FBS. For the regular serum condition, add fresh complete growth medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate medium (with either regular or delipidated FBS).
-
Add the diluted this compound to the wells. Include a vehicle control (DMSO) for each condition.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement (using MTT assay as an example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the ACC signaling pathway.
Caption: Workflow for assessing this compound potency with delipidated serum.
Caption: Rationale for enhanced this compound potency with delipidated serum.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. nimbustx.com [nimbustx.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Removal of serum lipids and lipid-derived metabolites to investigate breast cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
ND-646 short half-life and strategies for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the acetyl-CoA carboxylase (ACC) inhibitor, ND-646, in in vivo experiments. This guide addresses common challenges, particularly those related to its short half-life, and offers strategies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of both ACC1 and ACC2, the two isoforms of acetyl-CoA carboxylase.[1][2][3][4][5] It binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing the dimerization of the enzyme subunits.[1][3][4] This disruption of dimerization is essential for its enzymatic activity, leading to the inhibition of fatty acid synthesis.[1][3][4] this compound's unique mechanism involves interacting with the same arginine residue that a regulatory phosphate (B84403) group binds to, which is a result of AMPK-mediated phosphorylation.[1][3] By occupying this site, this compound promotes the dephosphorylated, inactive state of ACC.[1]
Q2: this compound has a short half-life. How can I design my in vivo studies to ensure adequate target engagement?
The short half-life of this compound in mice necessitates a carefully planned dosing strategy to maintain sufficient tumor exposure and target inhibition.[3] The primary strategy to counteract the short half-life is to administer multiple daily doses.[3]
Troubleshooting Guide: Suboptimal Target Engagement
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Insufficient drug exposure due to short half-life. | Implement a twice-daily (BID) dosing regimen. Common effective doses are 25 mg/kg BID or 50 mg/kg BID.[5][6] | Sustained inhibition of ACC in tumor tissue throughout the day. |
| Inconsistent target engagement. | Ensure precise timing of doses to maintain consistent trough concentrations of the drug. | Reduced variability in pharmacodynamic markers (e.g., p-ACC levels) between animals. |
| Poor absorption. | Prepare the dosing solution as described in the detailed experimental protocols below to ensure proper solubilization. | Improved bioavailability and consistent plasma and tumor drug levels. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Value | Species | Notes |
| IC50 (hACC1) | 3.5 nM | Human (recombinant) | Cell-free assay.[2][5] |
| IC50 (hACC2) | 4.1 nM | Human (recombinant) | Cell-free assay.[2][5] |
| Tumor Exposure (1 hr post-dose) | ~15 µM | Mouse | Following a single 50 mg/kg oral dose.[3] |
| Tumor Exposure (8 hr post-dose) | ~0.9 µM | Mouse | Following a single 50 mg/kg oral dose, demonstrating the short half-life.[3] |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Xenograft Mouse Models
This protocol is adapted from studies on non-small cell lung cancer (NSCLC) and breast cancer xenografts.[3][5][6]
1. Animal Models:
-
Female athymic nude mice are commonly used for xenograft studies.[2]
2. Tumor Cell Implantation:
-
For NSCLC models, A549 cells can be injected intravenously to establish lung tumors.[6]
-
For breast cancer models, MDA-MB-468 cells can be implanted orthotopically.[5]
3. This compound Formulation:
-
For oral gavage administration, this compound can be solubilized in a vehicle containing:
-
0.9% NaCl
-
1% Tween 80
-
0.5% methylcellulose (B11928114) (for subcutaneous tumor studies) OR 30% (wt/vol) Captisol in 0.9% NaCl (for lung xenograft and genetically engineered mouse models).[3]
-
-
The solution should be prepared by vortexing and sonication.[3]
4. Dosing Regimen:
-
To address the short half-life, a twice-daily (BID) dosing schedule is recommended.
-
Effective dosing regimens include 25 mg/kg BID and 50 mg/kg BID administered via oral gavage.[5][6] A 50 mg/kg once-daily (QD) dose has also been evaluated.[5]
5. Monitoring Target Engagement:
-
A useful biomarker for assessing ACC engagement by this compound is the phosphorylation status of ACC (p-ACC).[3][7]
-
Tumor and liver tissues can be collected at different time points post-dosing to analyze p-ACC levels by western blot. A complete loss of p-ACC detection indicates effective target inhibition.[3]
6. Combination Therapy:
-
This compound can be used in combination with standard-of-care chemotherapeutic agents like carboplatin (B1684641).
-
In one study, carboplatin was administered at 25 mg/kg every 3 days via intraperitoneal injection alongside this compound treatment.[6]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the ACC pathway.
Experimental Workflow Diagram
Caption: A typical workflow for in vivo studies using this compound.
References
- 1. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. nimbustx.com [nimbustx.com]
Technical Support Center: ND-646 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acetyl-CoA carboxylase (ACC) inhibitor, ND-646.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing a weaker than expected response to this compound treatment. What are the possible reasons and solutions?
A1: A diminished response to this compound can stem from several factors. Here's a troubleshooting guide:
-
Cellular uptake of exogenous fatty acids: Cells can compensate for the inhibition of de novo fatty acid synthesis by utilizing fatty acids from the culture medium.[1]
-
Suboptimal drug concentration or treatment duration: The effective concentration and duration of this compound treatment can vary significantly between cell lines.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a concentration range guided by published IC50 values (see table below).
-
-
Solubility issues: Improper dissolution of this compound can lead to a lower effective concentration in your experiment.
-
Solution: this compound is soluble in DMSO and Ethanol (B145695).[2] For in vitro studies, prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it to the final working concentration in your culture medium.[2][3] For in vivo studies, specific formulations using vehicles like 0.9% NaCl with 1% Tween 80 and 0.5% methylcellulose (B11928114) or Captisol have been reported.[3]
-
-
Cell line resistance: Some cell lines may have intrinsic resistance mechanisms to ACC inhibition.
-
Solution: If possible, investigate the expression levels of ACC1 and ACC2 in your cell line. Also, consider the metabolic state of your cells, as this can influence their dependence on de novo fatty acid synthesis.
-
Q2: I am observing unexpected or off-target effects in my experiment. What should I consider?
A2: While this compound is a potent and selective inhibitor of ACC1 and ACC2, it's crucial to consider potential confounding factors:
-
Dual inhibition of ACC1 and ACC2: this compound inhibits both isoforms of ACC.[1][3] This can lead to broader metabolic effects than inhibiting a single isoform. Inhibition of ACC1 primarily affects fatty acid synthesis, while inhibition of ACC2 can increase fatty acid oxidation.[1]
-
Systemic metabolic changes in vivo: In animal studies, this compound can reduce circulating fatty acids, which might be due to effects on liver fatty acid metabolism.[1] Additionally, inhibition of ACC can sometimes lead to hypertriglyceridemia.[4][5]
-
Solution: When conducting in vivo experiments, it is important to monitor plasma lipid profiles.
-
-
ER Stress: The lack of ACC1 has been shown to induce apoptosis through an ER stress-associated mechanism.[1] this compound treatment can also induce ER stress.[6]
-
Solution: Consider including markers of ER stress (e.g., CHOP, BiP) in your experimental analysis to assess this potential effect.
-
Q3: How can I confirm that this compound is engaging its target in my cells or tissues?
A3: A reliable method to confirm target engagement is to assess the phosphorylation status of ACC.
-
Mechanism: this compound binds to the same site as the AMPK-phosphorylated serine residues on ACC, preventing the binding of a phospho-specific antibody.[3][7]
-
Method: Treatment with this compound leads to a decrease in the detectable levels of phosphorylated ACC (p-ACC) without affecting total ACC levels.[3][8] This can be measured by Western blotting using an antibody specific for p-ACC (e.g., p-ACC Ser79).
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (hACC1) | 3.5 nM | Human (recombinant) | [2][8] |
| IC50 (hACC2) | 4.1 nM | Human (recombinant) | [2][8] |
| In Vitro Concentration | 7 nM - 5000 nM | A549 cells | [2] |
| In Vivo Dosage (mice) | 25 mg/kg, 50 mg/kg | Female athymic nude mice | [2] |
Key Experimental Protocols
1. Cell Viability Assay (e.g., WST-1 or Cyquant)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO as a vehicle control. For experiments investigating the role of exogenous lipids, culture cells in media containing delipidated FBS.[2][3]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Assay: Perform the viability assay according to the manufacturer's instructions (e.g., WST-1 or Cyquant).
-
Analysis: Normalize the results to the vehicle-treated control cells to determine the percent viability.
2. Palmitate Rescue Experiment
This experiment can confirm that the cytotoxic effects of this compound are due to the inhibition of fatty acid synthesis.
-
Media Preparation: Prepare cell culture medium containing delipidated FBS.[2]
-
Palmitate-BSA Conjugate Preparation: Solubilize palmitate in 100% ethanol (e.g., at 50 mM). Combine this with a solution of fatty acid-free BSA in saline (e.g., 4%) at a 1:4 ratio to achieve a final palmitate concentration of 10 mM.[2]
-
Cell Treatment: Co-treat cells with this compound and a final concentration of 200 µM palmitate-BSA conjugate in the delipidated media.[2]
-
Analysis: Assess cell viability or proliferation. A rescue of the this compound-induced phenotype by palmitate supplementation indicates that the effect is on-target.[3]
3. In Vivo Tumor Xenograft Study
-
Animal Model: Use appropriate immunocompromised mice (e.g., athymic nude mice) for tumor cell implantation.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: Prepare the this compound formulation for oral gavage. A common vehicle is a solution of 0.9% NaCl, 1% Tween 80, and 0.5% methylcellulose.[3] Administer this compound at the desired dose (e.g., 25 or 50 mg/kg) and schedule (e.g., once or twice daily).[2][8]
-
Monitoring: Monitor tumor growth using calipers and animal well-being (e.g., body weight) regularly.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound on ACC1 and ACC2.
Caption: A typical in vitro experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. nimbustx.com [nimbustx.com]
- 8. medchemexpress.com [medchemexpress.com]
ND-646 Technical Support Center: Long-Term Storage and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of ND-646, a potent allosteric inhibitor of acetyl-CoA carboxylase (ACC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] One supplier suggests a stability of at least four years when stored at -20°C.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in several organic solvents. For in vitro experiments, it is commonly dissolved in DMSO.[3][4] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to a concentration of 100 mg/mL or greater.[1][3] It is crucial to use newly opened or anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[3] For long-term use, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or at -20°C for up to 1 year.[1][3]
Q3: What is the mechanism of action of this compound?
A3: this compound is an allosteric inhibitor of both ACC1 and ACC2, the two isoforms of acetyl-CoA carboxylase.[2][4] It binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing the dimerization of the enzyme, which is essential for its catalytic activity.[4][5] This inhibition of ACC blocks the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[6]
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated after thawing.
-
Possible Cause: The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture.
-
Solution:
-
Gently warm the solution to 37°C and vortex or sonicate to aid in re-dissolving the compound.
-
Ensure that you are using anhydrous DMSO for preparing your stock solution, as moisture can reduce solubility.[3]
-
When preparing working solutions for cell culture, dilute the DMSO stock solution into warm media (37°C) immediately before use.[7]
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: Inconsistent dosing due to improper mixing, degradation of the compound, or variability in cell culture conditions.
-
Solution:
-
Always vortex your stock and working solutions before use to ensure homogeneity.
-
Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.[3]
-
Ensure consistent cell seeding densities and treatment durations across experiments. For proliferation assays, for example, cells can be plated at 2 x 10^4 cells/well in 24-well plates and treated the following day.[3]
-
For experiments in delipidated media, switch the cells to media containing delipidated fetal bovine serum upon treatment.[3]
-
Issue 3: I am not observing the expected inhibition of fatty acid synthesis.
-
Possible Cause: The concentration of this compound may be too low, or the cells may have access to exogenous sources of fatty acids.
-
Solution:
-
Verify the concentration of your this compound stock solution.
-
Ensure you are using an effective concentration. For example, 500 nM this compound has been shown to significantly inhibit palmitate synthesis in A549 cells.[2][4][8]
-
For certain experiments, consider using delipidated serum to eliminate confounding variables from exogenous lipids.[3] Palmitate rescue experiments can be performed by co-treating cells with this compound and 200 µM of palmitate conjugated to BSA.[3]
-
Quantitative Data Summary
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [3] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 2 years | [1][3] |
| In Solvent | -20°C | 1 year | [1][3] |
Table 2: this compound Solubility
| Solvent | Concentration | Citations |
| DMSO | ≥ 100 mg/mL (175.86 mM) | [1][3] |
| Ethanol | 100 mg/mL | [3] |
| DMF | 30 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [2] |
| Water | Insoluble | [3] |
Table 3: this compound Inhibitory Activity
| Target | IC₅₀ Value | Citations |
| hACC1 | 3.5 nM | [1][2][4] |
| hACC2 | 4.1 nM | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Equilibrate the this compound powder vial to room temperature before opening.
-
Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: In Vitro Cell Proliferation Assay
-
Seed cells (e.g., A549) in 24-well plates at a density of 2 x 10^4 cells/well in complete growth medium and incubate overnight.[3]
-
The following day, prepare serial dilutions of this compound in the appropriate cell culture medium. Remember to include a DMSO vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time points (e.g., 1, 3, 5, and 7 days).[3]
-
At each time point, determine cell viability using a suitable method, such as a WST-1 assay or by direct cell counting.[3]
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Gavage
Note: This is an example formulation and may require optimization for your specific animal model.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[3]
-
For a 1 mL final volume, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.[3]
-
Mix thoroughly by vortexing and sonication until a uniform suspension is achieved.
-
This mixed solution should be used immediately for optimal results.[3]
-
For subcutaneous tumor studies, another formulation involves solubilizing this compound in a solution containing 0.9% NaCl, 1% Tween 80, and 0.5% methylcellulose.[4]
Visualizations
Caption: Mechanism of this compound action on ACC and fatty acid synthesis.
Caption: Experimental workflow for preparing and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 6. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
Navigating ND-646 Dosing: A Guide for Cancer Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for effectively utilizing ND-646, a potent allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), in various cancer models. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of both ACC1 and ACC2, the two isoforms of Acetyl-CoA Carboxylase.[1][2][3] It functions by binding to the biotin (B1667282) carboxylase (BC) domain of ACC, which prevents the dimerization of ACC subunits.[4][5] This disruption of dimerization is crucial for its inhibitory effect on the enzyme's activity, ultimately suppressing de novo fatty acid synthesis.[4][5][6]
Q2: How does this compound binding affect ACC phosphorylation?
A2: this compound's binding site on the BC domain includes an arginine residue that also interacts with AMPK-phosphorylated serines on ACC.[4][5] By occupying this site, this compound promotes the dephosphorylated state of ACC, which can be used as a biomarker for target engagement.[2][4]
Q3: What is the primary cellular effect of this compound treatment?
A3: The primary cellular effect of this compound is the potent inhibition of fatty acid synthesis.[4][5] This leads to the depletion of cellular fatty acids, which are essential for various cellular processes in rapidly proliferating cancer cells, including membrane formation.[2] This can induce cell cycle arrest, apoptosis, and a reduction in tumor growth.[4][7]
Q4: Is this compound effective as a single agent?
A4: Yes, preclinical studies have demonstrated that this compound as a single agent can significantly inhibit tumor growth in various cancer models, including non-small cell lung cancer (NSCLC) and breast cancer xenografts.[2][5][7]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, studies have shown that combining this compound with standard-of-care chemotherapies, such as carboplatin, can lead to a greater anti-tumor response than either agent alone.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low efficacy in vitro | 1. Suboptimal drug concentration. 2. Cell line insensitivity. 3. Presence of exogenous fatty acids in media. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Concentrations ranging from nanomolar to low micromolar have been reported.[1] 2. Not all cancer cell lines are equally dependent on de novo fatty acid synthesis. Consider screening a panel of cell lines. 3. Culture cells in media with delipidated fetal bovine serum (FBS) to enhance the effects of this compound.[5] Supplementing with palmitate can rescue the effects, confirming the mechanism of action.[1][7] |
| High toxicity or adverse effects in vivo | 1. Dose is too high. 2. Formulation issues. | 1. Reduce the dosage or the frequency of administration. A mild squinty eye phenotype has been observed in a small subset of mice at the highest doses after chronic administration.[5] 2. Ensure proper solubilization of this compound. For in vivo studies, formulations using 0.5% methylcellulose (B11928114) in 0.9% NaCl with 1% Tween 80, or Captisol have been used.[5] |
| Inconsistent results between experiments | 1. Variability in drug preparation. 2. Inconsistent timing of administration and sample collection. 3. Differences in animal models. | 1. Prepare fresh working solutions of this compound for each experiment. It can be solubilized in DMSO for in vitro studies.[1][5] 2. Adhere to a strict dosing schedule. The short half-life of this compound in mice suggests that multiple daily doses may be more effective for sustained ACC inhibition.[5] 3. Be aware of the genetic background and specific characteristics of your cancer model, as these can influence the response to treatment. |
| Difficulty confirming target engagement in vivo | 1. Inadequate tissue penetration. 2. Timing of tissue harvest. | 1. This compound has been shown to have broad tissue distribution.[2][5] However, ensure the dosage is sufficient to achieve therapeutic concentrations in the tumor. 2. Harvest tissues approximately 1 hour after the final dose to observe maximal target engagement, as indicated by the loss of phosphorylated ACC (P-ACC).[3] |
Quantitative Data Summary
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 | Assay Conditions |
| hACC1 (recombinant) | - | 3.5 nM | Cell-free enzyme activity assay[1][3] |
| hACC2 (recombinant) | - | 4.1 nM | Cell-free enzyme activity assay[1][3] |
| A549 | NSCLC | ~500 nM (for proliferation) | 7-day cell count assay[5][7] |
| H460 | NSCLC | Not specified | Proliferation assays performed[1][5] |
| H157 | NSCLC | Not specified | Proliferation assays performed[1][5] |
| H1355 | NSCLC | Not specified | Proliferation assays performed[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Proliferation assays performed[2] |
In Vivo Dosage and Efficacy of this compound
| Cancer Model | Animal Model | Dosage Regimen | Efficacy |
| A549 Xenograft | Athymic Nude Mice | 25 mg/kg BID, orally | Significant tumor growth inhibition[3][5] |
| A549 Xenograft | Athymic Nude Mice | 50 mg/kg QD, orally | Significant tumor growth inhibition[3][5] |
| A549 Xenograft | Athymic Nude Mice | 25 mg/kg QD, orally | Ineffective at inhibiting tumor growth[3][5] |
| A549 Xenograft | SCID Mice | 50 mg/kg BID, orally | 80% reduction in tumor area to total lung area ratio after 6 weeks[7] |
| Kras;Trp53-/- | Genetically Engineered Mouse Model (NSCLC) | 50 mg/kg BID, orally | Reduced average tumor size[6][7] |
| Kras;Stk11-/- | Genetically Engineered Mouse Model (NSCLC) | 50 mg/kg BID, orally | Reduced average tumor size[6][7] |
| MDA-MB-468 Orthotopic | Mice | 25 mg/kg BID, 50 mg/kg QD, 50 mg/kg BID, orally | 60-70% tumor growth inhibition[2] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., A549) in 24-well plates at a density of 2 x 10^4 cells per well in DMEM with 10% FBS.[1][3]
-
Treatment: The following day, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound.[1] For experiments testing the role of exogenous lipids, use delipidated FBS.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 atmosphere.
-
Cell Counting: Record cell counts at desired time points (e.g., days 1, 3, 5, and 7) post-treatment using a cell counter or a viability assay such as WST-1 or Cyquant.[1]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., A549) into the flank of athymic nude mice.[3]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., ~40 mm³).[3]
-
Randomization: Randomize mice into treatment and control groups with similar average tumor volumes.
-
Drug Formulation: Prepare this compound for oral administration by solubilizing it in a vehicle such as 0.5% methylcellulose and 1% Tween 80 in 0.9% NaCl.[3][5]
-
Dosing: Administer this compound or vehicle orally at the desired dosage and schedule (e.g., 25 mg/kg BID or 50 mg/kg QD).[3][5]
-
Monitoring: Measure tumor volumes daily or every other day using digital calipers.[3] Monitor animal weight and overall health.
-
Endpoint: At the end of the study, euthanize the mice (typically 1 hour after the final dose for target engagement studies) and harvest tumors for further analysis (e.g., Western blot for P-ACC, immunohistochemistry).[3]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the ACC pathway.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo testing of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nimbustx.com [nimbustx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. nimbustx.com [nimbustx.com]
Validation & Comparative
A Comparative Guide to ND-646 and Other ACC Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells to sustain rapid proliferation is a well-established hallmark of cancer. One critical pathway is the upregulation of de novo fatty acid synthesis (FASyn), which provides essential lipids for membrane biogenesis, energy storage, and signaling molecules. Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in this pathway, has emerged as a compelling therapeutic target. This guide provides a comparative analysis of ND-646, a potent ACC inhibitor, against other inhibitors in the context of cancer research, supported by preclinical experimental data.
The Role of ACC in Cancer and Mechanism of Inhibition
Acetyl-CoA Carboxylase exists in two isoforms, ACC1 (ACACA) and ACC2 (ACACB). ACC1 is primarily located in the cytoplasm and is responsible for producing malonyl-CoA for fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane, where its product, malonyl-CoA, regulates fatty acid oxidation. In many cancers, particularly non-small cell lung cancer (NSCLC), breast cancer, and liver cancer, ACC1 is overexpressed, correlating with poor prognosis.[1][2][3]
Inhibition of ACC disrupts this crucial metabolic pathway, leading to a depletion of fatty acids necessary for tumor cell growth and survival.[4][5] This disruption can impede proliferation, induce apoptosis, and increase cellular stress.[1][6]
This compound is a potent, allosteric inhibitor that targets both ACC1 and ACC2. Its mechanism is unique in that it binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing the dimerization required for enzymatic activity.[4][7] This binding site is the same one used by AMP-activated protein kinase (AMPK) to phosphorylate and inactivate ACC, meaning this compound can effectively shut down the enzyme regardless of its phosphorylation state.[4][7][8]
Comparative Analysis of ACC Inhibitors
While several ACC inhibitors have been developed, many were initially aimed at metabolic diseases like non-alcoholic steatohepatitis (NASH).[1][9] Their application in oncology is an area of active investigation. This compound was selected from a series of allosteric inhibitors for its broad tissue distribution, making it suitable for treating non-hepatic cancers.[4]
| Inhibitor | Target(s) | IC50 Values | Mechanism of Action | Key Therapeutic Area | Status in Cancer Research |
| This compound | ACC1, ACC2 (Dual) | Not explicitly stated in provided results, but potent. | Allosteric inhibitor; prevents BC domain dimerization.[4][7] | Oncology (NSCLC) | Preclinical; demonstrated significant tumor growth inhibition alone and with carboplatin (B1684641).[4][5][10] |
| PF-05175157 | ACC1, ACC2 (Dual) | hACC1: 27.0 nMhACC2: 33.0 nM[11][12] | Broad-spectrum ACC inhibitor. | Diabetes (discontinued), Oncology (Breast Cancer) | Preclinical; showed in vitro and in vivo growth inhibition in breast cancer models.[13] |
| Firsocostat (GS-0976, ND-630) | ACC1, ACC2 (Dual) | hACC1: 2.1 nMhACC2: 6.1 nM[14][15] | Allosteric inhibitor; prevents BC domain dimerization.[16][17] | NASH, Metabolic Syndrome | Primarily studied for metabolic diseases.[17][18] ND-630 is the parent compound of this compound.[4][7] |
| ND-654 | ACC1, ACC2 (Liver-Specific) | 2.7-fold selectivity for ACC1 over ACC2.[19] | Liver-specific allosteric inhibitor.[1][20] | NASH, Hepatocellular Carcinoma (HCC) | Preclinical; suppressed lipogenesis and HCC development in rat models, alone and with sorafenib.[20] |
Preclinical Efficacy Data: this compound in NSCLC
This compound has been extensively studied in preclinical models of non-small cell lung cancer (NSCLC), where it has demonstrated significant anti-tumor activity.[4][5]
In Vitro Results
-
Inhibition of Fatty Acid Synthesis: Treatment of A549 NSCLC cells with this compound led to a potent reduction in the levels of key fatty acids like palmitate and stearate.[4] A 72-hour treatment resulted in an approximate 85% decrease in total fatty acid production.[21]
-
Inhibition of Proliferation: this compound markedly inhibited the proliferation and viability of multiple NSCLC cell lines.[4] This effect was enhanced when cells were cultured in media with delipidated serum, highlighting their dependence on de novo synthesis.[4]
In Vivo Results
Studies using xenograft and genetically engineered mouse models (GEMMs) of NSCLC have confirmed the potent in vivo efficacy of this compound.[4][10]
| Model | Treatment | Dosage | Key Outcomes |
| A549 Xenograft | This compound | 50 mg/kg & 100 mg/kg BID | Significant decrease in tumor fatty acid synthesis (60% reduction in palmitate).[4] Markedly suppressed tumor growth.[4] |
| Kras;Trp53-/- (KP) GEMM | This compound | Not specified | Significant reduction in total tumor burden and average tumor size.[4] |
| Kras;Stk11-/- (KL) GEMM | This compound | Not specified | Significant reduction in total tumor burden; modest effect on average tumor size as a single agent.[4] |
| KP & KL GEMMs | This compound + Carboplatin | Not specified | Combination therapy showed a dramatic suppression of tumors (87% suppression compared to 50% with carboplatin alone).[22][23] |
Experimental Protocols and Workflows
The evaluation of ACC inhibitors follows a standard preclinical drug discovery pipeline, from initial enzymatic assays to in vivo efficacy studies.
Methodology: In Vivo NSCLC Xenograft Efficacy Study
This protocol is a representative example based on methodologies described in the literature.[4][21]
1. Objective: To evaluate the single-agent and combination efficacy of this compound in suppressing the growth of human NSCLC tumors in an immunodeficient mouse model.
2. Materials:
-
Cell Line: A549 human NSCLC cells.
-
Animals: 6-8 week old female athymic nude mice.
-
Compounds: this compound (formulated for oral gavage), Carboplatin (formulated for intraperitoneal injection), Vehicle control.
-
Equipment: Calipers for tumor measurement, animal balances, gavage needles, syringes.
3. Experimental Procedure:
-
Tumor Implantation: A549 cells (e.g., 5 x 106 cells in Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., n=8-10 mice/group):
-
Group 1: Vehicle (oral, BID)
-
Group 2: this compound (e.g., 50 mg/kg, oral, BID)
-
Group 3: Carboplatin (e.g., 50 mg/kg, IP, weekly)
-
Group 4: this compound + Carboplatin
-
-
Dosing and Monitoring: Animals are dosed according to the schedule for a predetermined period (e.g., 21-28 days). Body weight and tumor volume are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and processed for further analysis such as:
Downstream Effects of ACC Inhibition
The therapeutic effect of this compound and other ACC inhibitors stems from a cascade of events initiated by the blockade of malonyl-CoA production. This leads not only to the starvation of building blocks for new membranes but also to other cellular stresses that collectively contribute to anti-tumor activity.
Conclusion
Targeting the metabolic vulnerability of cancer cells through the inhibition of de novo fatty acid synthesis is a promising therapeutic strategy.[1][24] this compound stands out as a potent, dual ACC inhibitor with a broad tissue distribution suitable for oncology applications.[4] Preclinical data, particularly in NSCLC models, has robustly demonstrated its ability to inhibit tumor growth, both as a monotherapy and, more impressively, in combination with standard-of-care chemotherapy like carboplatin.[4][5][22]
While other inhibitors like PF-05175157 also show promise in cancer models, and liver-specific agents like ND-654 are being explored for HCC, this compound has provided compelling evidence for a broader application in solid tumors.[13][20] A key challenge for ACC inhibitors in other therapeutic areas has been the induction of hypertriglyceridemia, a side effect noted in NASH trials.[1] Further clinical investigation of this compound is necessary to determine its safety profile and ultimate utility in oncology. The strong preclinical validation supports the continued examination of ACC inhibitors as a novel weapon in the fight against cancer.[4][10]
References
- 1. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells | PLOS One [journals.plos.org]
- 7. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 8. nimbustx.com [nimbustx.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nimbustx.com [nimbustx.com]
- 17. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Firsocostat - Wikipedia [en.wikipedia.org]
- 19. Complete inhibition of liver acetyl-CoA carboxylase activity is required to exacerbate liver tumorigenesis in mice treated with diethylnitrosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of acetyl-CoA carboxylase (ACC) by phosphorylation or by the liver-specific inhibitor, ND-654, suppresses lipogenesis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2minutemedicine.com [2minutemedicine.com]
- 22. nimbustx.com [nimbustx.com]
- 23. fiercepharma.com [fiercepharma.com]
- 24. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of ND-646 and its Enantiomer, ND-608, as Acetyl-CoA Carboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the acetyl-CoA carboxylase (ACC) inhibitor, ND-646, and its less active enantiomer, ND-608. The information presented is supported by experimental data to assist researchers in the evaluation of these compounds for preclinical studies in oncology and metabolic diseases.
Introduction
This compound is a potent, allosteric inhibitor of both ACC1 and ACC2, the two isoforms of the rate-limiting enzyme in de novo fatty acid synthesis.[1][2][3] By inhibiting ACC, this compound disrupts the production of malonyl-CoA, a critical building block for fatty acids, thereby impacting cancer cell proliferation and survival.[1][2] ND-608, the (S)-enantiomer of a close analog of this compound, serves as a valuable negative control in experiments due to its significantly lower inhibitory activity.[4] This guide will delve into a direct comparison of their biochemical potency and cellular effects, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following table summarizes the in vitro potency of this compound and ND-608 against human ACC1 and ACC2.
| Compound | Target | IC50 (nM) |
| This compound | hACC1 | 3.5[4] |
| hACC2 | 4.1[4] | |
| ND-608 | hACC1 | 4,790[4] |
| hACC2 | 6,540[4] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect through a distinct allosteric mechanism. It binds to the biotin (B1667282) carboxylase (BC) domain of ACC, at a site that overlaps with the binding site for the inhibitory phosphopeptide of AMPK-phosphorylated ACC.[1] This binding prevents the dimerization of ACC, which is essential for its enzymatic activity.[1][4] The disruption of both ACC1 and ACC2 by this compound leads to a significant reduction in fatty acid synthesis.[1][4]
Caption: Mechanism of ACC inhibition by this compound.
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACC) Enzymatic Assay
This protocol is designed to determine the in vitro inhibitory activity of compounds against purified human ACC1 and ACC2.
Caption: Workflow for the in vitro ACC enzymatic assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 5 mM DTT, and 0.5 mg/mL BSA). Prepare stock solutions of ATP and Acetyl-CoA in the reaction buffer.
-
Compound Preparation: Serially dilute this compound and ND-608 in DMSO. A typical starting concentration is 10 mM.
-
Assay Setup: In a 96-well plate, add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Addition: Add purified recombinant human ACC1 or ACC2 to each well, except the no-enzyme control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of ATP and Acetyl-CoA to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Fatty Acid Synthesis Assay
This assay measures the rate of de novo fatty acid synthesis in cultured cells by monitoring the incorporation of radiolabeled acetate.
Caption: Workflow for the cellular fatty acid synthesis assay.
Methodology:
-
Cell Culture: Seed A549 non-small cell lung cancer cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, ND-608, or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Add [1-¹⁴C]-acetate to the culture medium at a final concentration of 1 µCi/mL.
-
Incubation: Incubate the cells for 2-4 hours at 37°C.
-
Lipid Extraction: Wash the cells with ice-cold PBS and then lyse them. Extract the total lipids using a solvent mixture such as hexane:isopropanol (3:2).
-
Saponification: Saponify the extracted lipids to release the fatty acids.
-
Fatty Acid Extraction: Acidify the sample and extract the fatty acids with hexane.
-
Scintillation Counting: Evaporate the solvent and measure the radioactivity of the fatty acid fraction using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate.
Cell Proliferation Assay (Crystal Violet)
This assay assesses the effect of the compounds on the proliferation and viability of adherent cancer cells.
Caption: Workflow for the crystal violet cell proliferation assay.
Methodology:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, ND-608, or vehicle (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Fixation: Gently wash the cells with PBS and then fix them with 100% methanol for 10 minutes.
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing: Wash the plates with water to remove the excess stain and allow them to air dry.
-
Solubilization: Solubilize the bound crystal violet by adding methanol or Sorenson's buffer to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition compared to the vehicle-treated control.
In Vivo Xenograft Model
This protocol outlines the establishment of a subcutaneous non-small cell lung cancer xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Caption: Workflow for the in vivo NSCLC xenograft model.
Methodology:
-
Cell Preparation: Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10 million cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer this compound (e.g., 50 mg/kg, orally, twice daily) or the vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis, including weight measurement, histology, and biomarker analysis.
Conclusion
The data presented in this guide clearly demonstrate that this compound is a highly potent inhibitor of both ACC1 and ACC2, while its enantiomer, ND-608, is significantly less active. This makes ND-608 an excellent negative control for in vitro and in vivo studies aimed at elucidating the specific effects of ACC inhibition by this compound. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute robust studies to further investigate the therapeutic potential of this compound.
References
- 1. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nimbustx.com [nimbustx.com]
- 4. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide: ND-646 in Combination with Standard-of-Care Chemotherapy for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of ND-646, an inhibitor of Acetyl-CoA Carboxylase (ACC), in combination with standard-of-care chemotherapy for the treatment of non-small cell lung cancer (NSCLC). The data presented is based on publicly available experimental studies.
Introduction to this compound
This compound is an allosteric inhibitor of both ACC1 and ACC2, the rate-limiting enzymes in de novo fatty acid synthesis.[1][2] By inhibiting these enzymes, this compound disrupts the production of fatty acids, which are essential for cancer cell proliferation, membrane synthesis, and signaling.[1][3] This targeted metabolic approach has shown promise in preclinical models of NSCLC, both as a monotherapy and in combination with other anticancer agents.[4][5]
Mechanism of Action of this compound
This compound exerts its anticancer effects by inhibiting the enzymatic activity of ACC1 and ACC2.[1][2] This leads to a depletion of malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids.[1][6] The subsequent disruption of fatty acid synthesis in cancer cells is believed to induce cell stress and apoptosis.[7]
Preclinical Data: this compound in Combination with Standard-of-Care Chemotherapy
This compound in Combination with Carboplatin (B1684641)
Preclinical studies have demonstrated a significant synergistic effect when this compound is combined with the platinum-based chemotherapy agent carboplatin in NSCLC models.[4][8][9]
Table 1: In Vivo Efficacy of this compound and Carboplatin Combination in NSCLC Mouse Models
| Treatment Group | Dosing and Schedule | Tumor Growth Inhibition (%) | Reference |
| Vehicle | - | 0 | [4] |
| This compound | 50 mg/kg, twice daily, oral | ~66 | [9] |
| Carboplatin | 50 mg/kg, weekly, intraperitoneal | ~50 | [9] |
| This compound + Carboplatin | 50 mg/kg this compound (twice daily, oral) + 50 mg/kg Carboplatin (weekly, intraperitoneal) | ~87 | [9] |
Data adapted from Svensson et al., Nature Medicine, 2016.
This compound in Combination with Paclitaxel (B517696)
As of the latest available literature, no preclinical studies have been identified that specifically evaluate the combination of this compound with paclitaxel for the treatment of NSCLC. Paclitaxel, a taxane-based chemotherapeutic agent, is a standard-of-care treatment for NSCLC, often used in combination with a platinum agent.[10][11] Further research is warranted to explore the potential synergy of combining this compound with paclitaxel.
This compound in Combination with Pemetrexed (B1662193)
Similar to paclitaxel, there is a lack of publicly available preclinical data on the combination of this compound with pemetrexed for NSCLC. Pemetrexed is a folate antimetabolite frequently used in the treatment of non-squamous NSCLC, typically in combination with a platinum agent.[12] Investigating the potential of combining this compound with pemetrexed could be a valuable area for future preclinical research.
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate the efficacy of anticancer agents. For specific details, refer to the supplementary information of the cited publications.
In Vivo Xenograft Studies
Protocol:
-
Cell Culture: Human NSCLC cells (e.g., A549) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and treated with this compound, standard-of-care chemotherapy, the combination, or a vehicle control according to the specified dosing and schedule.
-
Monitoring: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: Tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, chemotherapy, or their combination for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting
Protocol:
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
The preclinical data strongly suggest that the combination of this compound with carboplatin offers a synergistic antitumor effect in NSCLC models. This provides a compelling rationale for further investigation of this combination in clinical settings. The absence of publicly available data on the combination of this compound with other standard-of-care agents like paclitaxel and pemetrexed highlights a key area for future research to fully understand the therapeutic potential of this compound in the broader context of NSCLC treatment. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of such future studies.
References
- 1. De novo fatty-acid synthesis and related pathways as molecular targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acetyl-CoA carboxylase enzyme: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Synthesis in Cancer Cells [sigmaaldrich.com]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. nimbustx.com [nimbustx.com]
- 10. Paclitaxel for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor growth suppression using a combination of taxol-based therapy and GSK3 inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
A Comparative Analysis of ACC Inhibitors: ND-646 and its Predecessor ND-630
A deep dive into the evolution of allosteric Acetyl-CoA Carboxylase inhibitors, this guide provides a comprehensive comparison of ND-646 and its forerunner, ND-630. Tailored for researchers, scientists, and drug development professionals, this analysis dissects their biochemical properties, mechanisms of action, and therapeutic applications, supported by experimental data.
This compound and ND-630 are potent, allosteric inhibitors of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1][2] Both compounds prevent the dimerization of ACC, a crucial step for its enzymatic activity.[1][2] While sharing a common mechanism, their development trajectories diverged to target distinct therapeutic areas, a difference primarily driven by their tissue distribution profiles.[2] ND-630 was initially developed with a focus on metabolic diseases like non-alcoholic steatohepatitis (NASH) due to its high liver selectivity.[2][3] In contrast, this compound was selected from the same chemical series for its broad tissue distribution, making it a more suitable candidate for cancer therapy.[2]
Biochemical and Pharmacological Profile
Both this compound and ND-630 exhibit nanomolar potency against the two isoforms of ACC, ACC1 and ACC2. This dual inhibition leads to the suppression of fatty acid synthesis and the stimulation of fatty acid oxidation.[1][2]
| Parameter | This compound | ND-630 | Reference |
| Target | Acetyl-CoA Carboxylase (ACC1 and ACC2) | Acetyl-CoA Carboxylase (ACC1 and ACC2) | [1][4] |
| Mechanism of Action | Allosteric inhibitor, prevents ACC dimerization | Allosteric inhibitor, prevents ACC dimerization | [1][2][4] |
| hACC1 IC50 | 3.5 nM | 2.1 ± 0.2 nM | [1][4] |
| hACC2 IC50 | 4.1 nM | 6.1 ± 0.8 nM | [1][4] |
| Primary Therapeutic Area | Cancer | Non-alcoholic steatohepatitis (NASH) and metabolic disorders | [2][5] |
| Tissue Distribution | Broad | Liver-selective | [2] |
Mechanism of Action and Signaling Pathway
This compound and ND-630 exert their inhibitory effect by binding to the biotin (B1667282) carboxylase (BC) domain of ACC.[2] This binding site is the same one that interacts with the phosphorylated serine residues of ACC, a key regulatory mechanism mediated by AMP-activated protein kinase (AMPK).[2][6] By occupying this site, this compound and ND-630 prevent the natural regulatory process and disrupt the dimerization of ACC, leading to its inactivation.[2][6] This mode of action is distinct from direct inhibition of the enzyme's catalytic sites.[6]
References
- 1. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nimbustx.com [nimbustx.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
Comparative Analysis of ND-646's Impact on Fatty Acid Oxidation
This guide provides a comprehensive comparison of the acetyl-CoA carboxylase (ACC) inhibitor, ND-646, against other modulators of fatty acid metabolism. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting fatty acid oxidation (FAO). The content covers this compound's mechanism of action, its performance relative to other inhibitors, and detailed experimental protocols for assessing its impact.
Mechanism of Action: this compound and the Regulation of Fatty Acid Oxidation
This compound is a potent, allosteric inhibitor of both ACC1 and ACC2 isoforms.[1][2] The two isoforms of ACC, while catalyzing the same reaction, play distinct roles in lipid metabolism. ACC1-generated malonyl-CoA is primarily utilized for de novo fatty acid synthesis (FASyn), a pathway often upregulated in cancer cells to support rapid proliferation.[3][4] Conversely, the malonyl-CoA pool generated by ACC2, which is located on the mitochondrial membrane, acts as a key regulator of fatty acid oxidation. It allosterically inhibits carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[3][5]
By inhibiting both ACC1 and ACC2, this compound delivers a dual impact on lipid metabolism: it suppresses fatty acid synthesis and simultaneously stimulates fatty acid oxidation.[1] The inhibition of ACC2 leads to a decrease in cytosolic malonyl-CoA levels, which in turn relieves the inhibition of CPT1, allowing for an increased influx of fatty acids into the mitochondria for β-oxidation.[1][3] This dual mechanism makes this compound a valuable tool for studying the metabolic vulnerabilities of cancer cells and other diseases with dysregulated lipid metabolism.
Comparative Performance of ACC Inhibitors
This compound exhibits high potency against both human ACC isoforms. Its performance can be compared with other known ACC inhibitors, although they may differ in isoform selectivity and mechanism.
| Inhibitor | Target(s) | IC₅₀ | Mechanism of Action | Key Characteristics |
| This compound | ACC1 & ACC2 | hACC1: 3.5 nMhACC2: 4.1 nM[1][2] | Allosteric; prevents subunit dimerization.[2][6] | Potent dual inhibitor, orally bioavailable, stimulates FAO.[1][6] |
| Soraphen A | ACC1 & ACC2 | ~1.3 nM (Yeast ACC) | Allosteric; binds to the biotin (B1667282) carboxylase (BC) domain.[3] | Natural product, potent, but has complex structure. |
| CP-640186 | ACC1 & ACC2 | hACC1: 50 nMhACC2: 60 nM | Allosteric; binds near the active site.[3] | Non-isoform selective, widely used as a tool compound. |
| TOFA (5-(Tetradecyloxy)-2-furoic acid) | ACC1 & ACC2 | Not specified; allosteric inhibitor.[7] | Allosteric inhibitor.[7] | One of the earlier, less potent ACC inhibitors.[3] |
| Etomoxir | CPT1 | Not applicable | Irreversible inhibitor of CPT1.[8] | Directly inhibits FAO by blocking fatty acid entry into mitochondria.[8] |
Experimental Protocols
To cross-validate the effect of this compound on fatty acid oxidation, a common method is the extracellular flux analysis, which measures the oxygen consumption rate (OCR) of live cells in response to specific substrates and inhibitors.
Protocol: Real-time Measurement of Fatty Acid Oxidation via Oxygen Consumption Rate (OCR)
This protocol is adapted from methodologies designed to assess FAO in live cells.[8]
1. Materials and Reagents:
-
Cell culture medium (e.g., DMEM)
-
Seahorse XF Base Medium (or equivalent)
-
Substrates: L-Carnitine, Oleate (or other long-chain fatty acid) conjugated to BSA
-
Inhibitors: this compound, Etomoxir (positive control for FAO inhibition), FCCP (uncoupler for measuring maximal respiration)
-
Seahorse XF Analyzer (or similar extracellular flux analyzer) and corresponding cell culture microplates
2. Cell Preparation (Day 1):
-
Seed cells (e.g., A549, H460) in a Seahorse XF cell culture microplate at a pre-determined optimal density.[2]
-
Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and recovery.
3. Assay Setup (Day 2):
-
Prepare FAO Assay Medium: Supplement Seahorse XF Base Medium with L-Carnitine (final concentration ~0.5 mM) and the fatty acid substrate (e.g., 200 µM Oleate).
-
Prepare inhibitor solutions in the FAO Assay Medium: this compound (at desired concentrations, e.g., 500 nM), Etomoxir (e.g., 40 µM), and FCCP (e.g., 1 µM).
-
Wash the cells with warm FAO Assay Medium.
-
Add fresh FAO Assay Medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with the prepared inhibitor solutions.
4. Data Acquisition:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer.
-
Program the instrument to perform the following injection sequence:
-
Baseline: Measure basal OCR.
-
Injection A: Inject this compound or vehicle control. Monitor the change in OCR. A decrease in OCR indicates reliance on non-FAO substrates, while an increase may suggest complex metabolic reprogramming. The primary validation comes from the response to subsequent injections.
-
Injection B: Inject Etomoxir. A significant drop in OCR in vehicle-treated cells confirms they are oxidizing the provided fatty acid. The OCR of this compound-treated cells should already be affected if it stimulates FAO to a maximal rate that is then inhibited by Etomoxir.
-
Injection C: Inject FCCP to measure maximal respiration. The ability of cells to respond to FCCP indicates their maximal metabolic capacity.
-
5. Data Analysis:
-
Calculate the rate of FAO by determining the OCR sensitive to Etomoxir (Baseline OCR - Post-Etomoxir OCR).
-
Compare the FAO rate between vehicle-treated and this compound-treated cells. An increase in the Etomoxir-sensitive OCR fraction after this compound treatment would confirm stimulation of FAO.
Impact of this compound on Cellular Fatty Acid Levels
Treatment with this compound leads to a significant reduction in the cellular levels of newly synthesized fatty acids.[6] This confirms the potent inhibition of the de novo synthesis pathway (FASyn) mediated by ACC1.
| Cell Line | Treatment | Fatty Acid | % Reduction vs. Control |
| A549 (NSCLC) | 500 nM this compound (72h) | Total Fatty Acids | ~90%[6] |
| A549 (NSCLC) | 500 nM this compound (24h) | Palmitate (C16:0) | Significant inhibition of new synthesis[6] |
| A549 Tumors (in vivo) | 50 mg/kg this compound | Palmitate (C16:0) | ~60% reduction in synthesis rate[6] |
| A549 Tumors (in vivo) | 50 mg/kg this compound | Stearate (C18:0) | ~46% reduction in synthesis rate[6] |
These data highlight the robust on-target effect of this compound in blocking the production of fatty acids, which complements its role in promoting their oxidation. This dual action provides a powerful approach to modulate cellular lipid metabolism, with significant therapeutic implications in oncology and metabolic diseases.[9]
References
- 1. nimbustx.com [nimbustx.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 4. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 8. abcam.com [abcam.com]
- 9. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ND-646 and Other Metabolic Inhibitors in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of leading metabolic inhibitors in cancer.
The burgeoning field of cancer metabolism has identified novel therapeutic avenues that exploit the metabolic reprogramming inherent in tumor cells. This guide provides an objective, data-driven comparison of ND-646, a potent allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), with other key metabolic inhibitors. We delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols to support further research and drug development efforts.
Overview of Metabolic Inhibitors
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. Key among these are fatty acid synthesis, glutaminolysis, and glycolysis. This guide focuses on inhibitors targeting these critical pathways:
-
This compound: An allosteric inhibitor of both ACC1 and ACC2, the rate-limiting enzymes in de novo fatty acid synthesis.[1]
-
Other ACC Inhibitors (CP-640186, TOFA, Soraphen A): Compounds that also target ACC but may differ in their mechanism and specificity.[2][3][4]
-
CB-839 (Telaglenastat): A potent and selective inhibitor of glutaminase (B10826351) (GLS), a key enzyme in glutamine metabolism.[5][6]
-
2-Deoxy-D-glucose (2-DG): A glucose analog that inhibits glycolysis.[7][8]
Mechanism of Action and Signaling Pathways
The efficacy of these inhibitors stems from their ability to disrupt crucial metabolic and signaling networks within cancer cells.
This compound and other ACC Inhibitors
This compound uniquely functions by preventing the dimerization of both ACC1 and ACC2 enzymes, thereby blocking the production of malonyl-CoA, a critical precursor for fatty acid synthesis.[1] This inhibition not only halts the production of lipids necessary for membrane formation but also impacts signaling pathways reliant on lipid modifications, such as the WNT and Hedgehog pathways.[9][10]
CB-839 (Glutaminase Inhibitor)
CB-839 targets glutaminolysis, a pathway frequently upregulated in cancer to provide nitrogen for nucleotide and amino acid synthesis and to replenish the TCA cycle. By inhibiting glutaminase, CB-839 disrupts these processes and can also affect mTORC1 signaling.[11][12]
2-Deoxy-D-glucose (Glycolysis Inhibitor)
2-DG acts as a competitive inhibitor of glucose, leading to the inhibition of glycolysis and subsequent depletion of ATP. This energy stress can induce apoptosis and also affect various signaling pathways, including the IGF1R and Wnt/β-catenin pathways.[13][14]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and its counterparts. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, data should be interpreted with caution.
In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | ACC1 | A549 (NSCLC) | 9-17 | [8] |
| ACC1 (enzyme) | - | 3-10 | [15] | |
| CP-640186 | ACC1 (rat liver) | - | 53 | [16] |
| ACC2 (rat skeletal muscle) | - | 61 | [16] | |
| ACC1 (human recombinant) | HEK293 | 410 | [2] | |
| Fatty Acid Synthesis | HepG2 | 840 | [2] | |
| TOFA | ACC | NCI-H460 (NSCLC) | ~15,400 | [3] |
| HCT-8 (Colon) | ~15,400 | [3] | ||
| HCT-15 (Colon) | ~13,900 | [3] | ||
| COC1 (Ovarian) | ~80,400 | [17] | ||
| COC1/DDP (Ovarian) | ~35,800 | [17] | ||
| Soraphen A | ACC | HepG2 (Liver) | ~5 | [4][18] |
| LnCap (Prostate) | ~5 | [4] | ||
| Mammosphere Formation | MCF-7 (Breast) | ~3 (50% reduction) | [19] | |
| CB-839 | Glutaminase (enzyme) | - | 24 | [20] |
| Proliferation | HCC-1806 (TNBC) | 20-55 | [12] | |
| Proliferation | Multiple Cell Lines | Varies | [5][12] | |
| 2-DG | Glycolysis | Various | Varies (mM range) | [21] |
Note: IC50 values for TOFA were converted from µg/mL to nM assuming a molecular weight of 324.45 g/mol .
In Vivo Antitumor Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | NSCLC Xenograft | 50 mg/kg, BID | 80% reduction in tumor area | [22] |
| NSCLC (Kras;Trp53-/-) | 50 mg/kg, BID | Significant reduction in tumor size | [22][23] | |
| NSCLC (Kras;Stk11-/-) | 50 mg/kg, BID | Significant reduction in tumor size | [22][23] | |
| TOFA | Ovarian Xenograft | - | Significant inhibition | [17] |
| CB-839 | TNBC Xenograft | - | Significant antitumor activity | [12] |
| RCC Xenograft | Combination w/ Everolimus | Enhanced tumor volume reduction | [24] | |
| 2-DG | Various Xenografts | As a single agent | Limited inhibition | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.
In Vitro Cell Proliferation Assay
This protocol outlines a standard method for assessing the effect of metabolic inhibitors on cancer cell proliferation using a tetrazolium-based assay (e.g., MTT or MTS).
Protocol Details:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[25]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[25]
-
Treatment: Prepare serial dilutions of the metabolic inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).[25]
-
Incubation: Incubate the plate for 48-72 hours.[25]
-
Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[25]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[25]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[25]
In Vivo Xenograft Tumor Growth Study
This protocol describes a general workflow for evaluating the antitumor efficacy of metabolic inhibitors in a mouse xenograft model.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of PBS) into the flank of immunocompromised mice (e.g., NOD/SCID).[26]
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[27]
-
Randomization: Randomly assign mice to treatment and control groups.[28]
-
Treatment Administration: Administer the metabolic inhibitor or vehicle control according to the desired dosing schedule and route (e.g., oral gavage).[22]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.[26]
-
Endpoint: Euthanize the mice when tumors in the control group reach a specified size or at the end of the treatment period.[26]
-
Analysis: Excise the tumors, weigh them, and perform further analyses such as histopathology or molecular analysis.[26]
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting fatty acid synthesis. Its unique allosteric mechanism of inhibiting both ACC1 and ACC2 dimerization sets it apart from some other ACC inhibitors. While direct comparative data is still emerging, the available preclinical evidence suggests its potential as a monotherapy and in combination with standard-of-care treatments. Further head-to-head studies with other metabolic inhibitors like CB-839 and 2-DG are warranted to fully elucidate its comparative efficacy and to identify patient populations most likely to benefit from this therapeutic strategy. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer metabolism and developing novel anticancer therapies.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cozmicway.com [cozmicway.com]
- 9. Acetyl-CoA carboxylase inhibitors attenuate WNT and Hedgehog signaling and suppress pancreatic tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-cancer activity of this compound and its derivatives as acetyl-CoA carboxylase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. TOFA suppresses ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemical inhibition of acetyl-CoA carboxylase suppresses self-renewal growth of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. 2minutemedicine.com [2minutemedicine.com]
- 23. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. In Vivo Measurements of Tumor Metabolism and Growth after Administration of Enzastaurin Using Small Animal FDG Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Confirming the Specificity of ND-646: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Acetyl-CoA Carboxylase (ACC) inhibitor, ND-646, with other alternatives, focusing on the validation of its specificity through the use of knockout models. The data presented is supported by experimental evidence from peer-reviewed studies, offering a comprehensive resource for researchers in oncology and metabolic diseases.
This compound: A Potent and Specific Allosteric Inhibitor of ACC
This compound is a small molecule that acts as an allosteric inhibitor of both ACC1 and ACC2 isoforms.[1][2][3] Its mechanism of action involves binding to the biotin (B1667282) carboxylase (BC) domain of ACC, which prevents the dimerization of the enzyme, a crucial step for its catalytic activity.[3][4] This inhibition of ACC effectively shuts down de novo fatty acid synthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation.[3][5]
The specificity of a pharmacological inhibitor is paramount to its clinical utility, ensuring that its therapeutic effects are due to the modulation of the intended target and not a result of off-target activities. The use of knockout models provides a definitive method to validate the on-target effects of a drug. In the case of this compound, studies utilizing ACC1 knockout (ACC1-KO) cancer cell lines have been instrumental in confirming its specificity.
Comparison of this compound with Alternative ACC Inhibitors
While several compounds have been identified as ACC inhibitors, the level of specificity validation using modern genetic techniques such as CRISPR-Cas9-mediated knockout varies. The following table summarizes the available data for this compound and other commonly cited ACC inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | IC50 hACC1 | IC50 hACC2 | Specificity Confirmed by Knockout Model? | Key References |
| This compound | ACC1 & ACC2 | Allosteric inhibitor, prevents dimerization | 3.5 nM[1][2] | 4.1 nM[1][2] | Yes | [3] |
| ND-630 (Firsocostat) | ACC1 & ACC2 | Allosteric inhibitor, prevents dimerization | 2.1 nM[6][7][8] | 6.1 nM[6][7][8] | Not explicitly detailed in provided literature | [9][10] |
| CP-640186 | ACC1 & ACC2 | Allosteric inhibitor | ~55 nM (rat)[11][12] | ~55 nM (rat)[11][12] | Not explicitly detailed in provided literature | [11][12] |
| Soraphen A | ACC1 & ACC2 | Allosteric inhibitor, prevents dimerization | ~5 nM[4][13] | ~5 nM[4][13] | No, but palmitate rescue experiments support on-target effect | [4][13][14] |
| TOFA | ACCα (ACC1) | Allosteric inhibitor | ~5.0 µg/mL (~15.4 µM) in cells[15] | - | No, but palmitate rescue experiments support on-target effect | [15][16] |
Note: The provided data for some inhibitors may be from non-human species or cellular assays, and direct comparisons of potency should be made with caution. The key differentiator highlighted in this guide is the rigorous validation of this compound's specificity using knockout models.
Experimental Protocols for Specificity Validation
The following are detailed methodologies for key experiments cited in the validation of this compound's specificity.
Generation of ACC1 Knockout (KO) Cell Lines via CRISPR-Cas9
Objective: To create a cell line that does not express ACC1 to test the specificity of this compound.
Methodology:
-
Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting a conserved early exon of the ACACA gene (encoding ACC1). Clone the gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
-
Lentivirus Production: Co-transfect the gRNA-Cas9 plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
-
Transduction of Target Cells: Infect the target cancer cell line (e.g., A549) with the generated lentivirus.
-
Selection of Transduced Cells: Select for successfully transduced cells using an appropriate selection marker present on the vector (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Screening and Validation of Knockout Clones:
-
Western Blot: Screen individual clones for the absence of ACC1 protein expression.
-
Genomic DNA Sequencing: Sequence the targeted genomic locus to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of wild-type (WT) and ACC1-KO cells.
Methodology:
-
Cell Seeding: Plate WT and ACC1-KO cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as:
-
MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate. Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to measure ATP levels, which correlate with cell viability.
-
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control and plot the results to determine the IC50 value.
Palmitate Rescue Experiment
Objective: To determine if the cytotoxic effects of this compound are specifically due to the inhibition of fatty acid synthesis.
Methodology:
-
Cell Seeding: Plate cancer cells in media, which can be standard or delipidated for a more pronounced effect.
-
Co-treatment: Treat the cells with this compound in the presence or absence of exogenous palmitate (a 16-carbon saturated fatty acid, typically complexed to BSA).
-
Incubation: Incubate the cells for the desired duration.
-
Viability Assessment: Measure cell viability as described in the cell viability assay protocol.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and palmitate. A rescue of cell viability by palmitate indicates that the drug's effect is on-target.[5]
Visualizing the Pathway and Experimental Workflow
To further clarify the context of this compound's action and its validation, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ChemGood [chemgood.com]
- 9. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 10. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of acetyl-CoA carboxylases by soraphen A prevents lipid accumulation and adipocyte differentiation in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Evaluating the synergistic effects of ND-646 with other targeted therapies
A deep dive into the preclinical evidence supporting the combination of the novel Acetyl-CoA Carboxylase (ACC) inhibitor, ND-646, with other targeted agents reveals a promising strategy to enhance anti-cancer efficacy. This guide provides a comprehensive comparison of this compound's synergistic effects, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
This compound, a potent and allosteric inhibitor of both ACC1 and ACC2, has demonstrated significant potential in preclinical cancer models by disrupting the critical process of de novo fatty acid synthesis, a key metabolic pathway often hijacked by cancer cells to fuel their rapid growth and proliferation.[1][2][3][4][5][6] While its single-agent activity is notable, the true therapeutic promise of this compound may lie in its ability to synergize with other targeted therapies, leading to more profound and durable anti-tumor responses.
Synergistic Partnership with Platinum-Based Chemotherapy: The Case of Carboplatin (B1684641)
The most well-documented synergistic interaction of this compound is with the conventional chemotherapeutic agent, carboplatin, in non-small cell lung cancer (NSCLC).[1][3][4][5] Preclinical studies have shown that the combination of this compound and carboplatin leads to a marked suppression of tumor growth in mouse models of NSCLC, exceeding the efficacy of either agent alone.[1][4][5]
In Vivo Efficacy in NSCLC Mouse Models
In a pivotal study by Svensson et al. (2016), the combination of this compound and carboplatin was evaluated in genetically engineered mouse models of KRAS-driven NSCLC (Kras;Trp53-/- and Kras;Stk11-/-).[1] The combination therapy resulted in a dramatic 87% suppression of tumor growth, a significant improvement over the 50% suppression observed with carboplatin monotherapy.[4]
| Treatment Group | Tumor Growth Inhibition (%) | Mouse Model | Reference |
| This compound (50 mg/kg BID) | ~66% (estimated from tumor mass reduction) | NSCLC Xenograft | [4] |
| Carboplatin (25 mg/kg every 3 days) | 52% | A549 Xenograft | [1] |
| This compound + Carboplatin | 87% | KRAS-driven NSCLC | [4] |
Experimental Protocol: In Vivo Synergy Study
Cell Lines and Animal Models:
-
A549 (human NSCLC cell line) xenografts in athymic nude mice.[1]
-
Genetically engineered mouse models of NSCLC (KrasG12D;p53-/- and KrasG12D;Lkb1-/-).[1]
Dosing Regimen:
-
This compound: Administered orally at 50 mg/kg, twice daily (BID).[1]
-
Carboplatin: Administered via intraperitoneal injection at 25 mg/kg every 3 days.[3]
-
Combination: Both agents administered according to their individual schedules.[1]
Evaluation:
-
Tumor growth was monitored by bioluminescence imaging and histological analysis of lung sections.[1]
-
Proliferation was assessed by BrdU staining.[3]
The Underlying Mechanism: A Two-Pronged Attack
The synergy between this compound and carboplatin is believed to stem from their distinct but complementary mechanisms of action. Carboplatin induces DNA damage, a major stressor for rapidly dividing cancer cells.[4] this compound, by inhibiting fatty acid synthesis, deprives cancer cells of essential building blocks for membrane production and energy storage, further crippling their ability to cope with the DNA damage inflicted by carboplatin.[1][4]
Expanding the Horizon: Potential Combinations with Other Targeted Therapies
While the evidence for this compound with carboplatin is robust, the exploration of its synergy with other targeted therapies is an area of active investigation. The metabolic reprogramming induced by this compound could potentially sensitize cancer cells to a variety of targeted agents.
EGFR Inhibitors in NSCLC
In NSCLC, a significant subset of tumors harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR). Combining this compound with EGFR tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) or gefitinib (B1684475) could be a promising strategy. EGFR signaling is known to activate downstream pathways like PI3K/AKT/mTOR, which are involved in cell growth and survival.[7][8][9][10] By targeting both the metabolic and signaling pathways crucial for tumor progression, this combination could lead to enhanced anti-tumor activity.
KRAS and PI3K Inhibitors
Given that this compound has shown efficacy in KRAS-mutant NSCLC models, combining it with emerging KRAS inhibitors presents a logical therapeutic strategy.[1][11][12] Similarly, the PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers and is a key downstream effector of both EGFR and KRAS signaling.[13][14][15][16][17] Therefore, combining this compound with PI3K inhibitors could offer a potent anti-cancer approach by simultaneously targeting two critical oncogenic pathways.
Future Directions and Clinical Outlook
The preclinical data strongly support the continued investigation of this compound in combination with other targeted therapies. While clinical trial data on these specific combinations is still emerging, the compelling preclinical synergy warrants further exploration. Identifying predictive biomarkers to select patients most likely to benefit from these combination therapies will be crucial for their successful clinical translation. As our understanding of the metabolic vulnerabilities of cancer deepens, rationally designed combination therapies centered around metabolic inhibitors like this compound hold the key to improving patient outcomes.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimming the fat in non-small cell lung cancer: a new small molecule inhibitor of acetyl-CoA carboxylase to target fatty acid synthesis - Davis - Translational Cancer Research [tcr.amegroups.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. nimbustx.com [nimbustx.com]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ND-646: A Procedural Guide for Laboratory Personnel
Essential Safety and Logistical Information for the Proper Disposal of the Acetyl-CoA Carboxylase Inhibitor ND-646.
Core Principle: Treat as Hazardous Chemical Waste
All materials contaminated with this compound, including pure compound, solutions, and used labware, should be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is crucial for safe handling and for selecting appropriate waste containers.
| Property | Value | Source |
| CAS Number | 1434639-57-2 | [2] |
| Molecular Formula | C₂₈H₃₂N₄O₇S | [2] |
| Molecular Weight | 568.6 g/mol | [2] |
| Appearance | A solid | [2] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 20 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.20 mg/mL | [2] |
Operational Plan for this compound Disposal
This section provides a detailed, procedural workflow for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step. Two primary waste streams should be established for this compound: solid and liquid.
Solid Waste:
-
Examples: Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, plasticware (pipette tips, tubes), glassware, and any absorbent material used for spill cleanup.
-
Collection Protocol:
-
Designate a specific, rigid, and sealable hazardous waste container for solid this compound waste.
-
The container must be clearly labeled "Hazardous Waste - this compound Contaminated Solids."
-
Line the container with a heavy-duty, chemically resistant bag.
-
Place all contaminated solid materials directly into this container.
-
Do not overfill the container. Once it is three-quarters full, seal the bag and the container.
-
Liquid Waste:
-
Examples: Unused or expired solutions of this compound in solvents like DMSO or ethanol (B145695), aqueous buffers containing this compound, and the first rinse of any container that held the compound.
-
Collection Protocol:
-
Use a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle) compatible with the solvents used.
-
The container must have a secure, tight-fitting screw cap.
-
Clearly label the container "Hazardous Liquid Waste - this compound in [List Solvent(s)]." Include the estimated concentration.
-
Never mix incompatible waste streams. For example, do not mix acidic or basic solutions with this compound solutions unless the stability of the compound under these conditions is known.
-
Keep the liquid waste container closed at all times, except when adding waste.
-
Store the liquid waste container in a designated secondary containment bin to prevent spills.
-
Step 2: Decontamination of Reusable Labware
For reusable glassware or equipment, a thorough decontamination procedure is necessary.
-
Protocol:
-
Rinse the contaminated item with a small amount of a solvent in which this compound is soluble (e.g., ethanol or isopropanol). This first rinseate is considered hazardous and must be collected in the designated liquid waste container.
-
Repeat the rinse two more times, collecting the rinseate as hazardous waste.
-
After the initial solvent rinses, wash the labware with soap and water as per standard laboratory procedure.
-
Step 3: Storage Pending Disposal
Proper storage of hazardous waste is crucial to prevent accidents.
-
Guidelines:
-
Store all this compound waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that the storage area is clearly marked as a hazardous waste accumulation site.
-
Do not store large quantities of waste in the laboratory. Arrange for regular pickups with your institution's EHS department.
-
Step 4: Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Procedure:
-
Contact your institution's EHS department to schedule a pickup for your properly labeled and sealed this compound waste containers.
-
Ensure all necessary paperwork is completed as per your institution's requirements.
-
Do not attempt to neutralize or treat the this compound waste yourself unless you have a specific, validated protocol and the necessary safety equipment.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
References
Essential Safety and Operational Guide for Handling ND-646
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, operational use, and disposal of ND-646, a potent allosteric inhibitor of Acetyl-CoA Carboxylase (ACC). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following personal protective equipment is mandatory to minimize exposure and ensure safety in the laboratory.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Shield | Recommended when handling large quantities or if there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn to protect street clothing and skin from contamination. |
| Chemical-resistant apron | Recommended when handling larger volumes of this compound solutions. | |
| Respiratory Protection | Fume Hood | All work with solid this compound and the preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
| Respirator | In situations where a fume hood is not available or if there is a risk of aerosolization outside of a contained system, a NIOSH-approved respirator may be necessary. |
Quantitative Data Summary
The following tables provide key quantitative data for this compound, essential for experimental planning and execution.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1434639-57-2 | [1] |
| Molecular Formula | C₂₈H₃₂N₄O₇S | [1] |
| Molecular Weight | 568.6 g/mol | [1] |
| Appearance | A solid | [1] |
| UV Lambda Max | 244, 312 nm | [1] |
Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (175.86 mM) | [2][3] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [1] |
In Vitro Efficacy
| Target | IC₅₀ | Source |
| Human ACC1 | 3.5 nM | [2][3] |
| Human ACC2 | 4.1 nM | [2][3] |
Operational Plan: Handling and Storage
Strict adherence to the following operational procedures is necessary to ensure both the safety of laboratory personnel and the stability of this compound.
Storage
-
Solid Compound: Store the solid form of this compound at -20°C for long-term stability (stable for ≥ 4 years at this temperature).[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[3]
Preparation of Stock and Working Solutions
-
Stock Solution Preparation (in a fume hood):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).[3]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[4]
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration using the appropriate cell culture medium or buffer immediately before use.
-
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Cell-Based Assays
This protocol outlines the general procedure for treating non-small cell lung cancer (NSCLC) cells with this compound.
-
Cell Culture:
-
Culture NSCLC cell lines (e.g., A549, H460) in DMEM supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
-
Cell Seeding:
-
Seed cells in 24-well or 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
-
Treatment with this compound:
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Assess cell viability, proliferation, or apoptosis using standard assays such as WST-1, Cyquant, or flow cytometry.
-
In Vivo Animal Studies
This protocol describes the administration of this compound to mouse models of NSCLC. All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
Animal Models:
-
Formulation of this compound for Oral Gavage:
-
For in vivo studies, this compound can be formulated in a vehicle solution containing 0.9% NaCl, 1% Tween 80, and 0.5% methylcellulose.[2][5]
-
Alternatively, a formulation of DMSO, PEG300, Tween80, and saline can be used.[3]
-
Ensure the compound is fully solubilized by vortexing and sonication. Prepare the formulation fresh daily.[5]
-
-
Dosing:
-
Administer this compound via oral gavage at the desired dosage (e.g., 25 mg/kg or 50 mg/kg).[3] Dosing can be once daily (QD) or twice daily (BID).
-
-
Monitoring:
-
Monitor tumor growth using calipers for subcutaneous models or bioluminescence imaging for orthotopic models.[5]
-
Record animal body weights daily to assess toxicity.
-
-
Pharmacodynamic and Efficacy Assessment:
-
At the end of the study, collect tumors and tissues for analysis of target engagement (e.g., P-ACC levels) and efficacy endpoints.[2]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a novel small molecule inhibitor, this compound should be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, empty vials) in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Dispose of all unused stock solutions and working solutions containing this compound as liquid hazardous waste. Collect in a dedicated, leak-proof, and compatible container.[4]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[4]
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[4]
-
-
Disposal Procedure:
-
Follow your institution's specific procedures for hazardous chemical waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for waste pickup.
-
The first rinse of any "empty" container that held this compound must be collected and disposed of as hazardous waste.[4] After thorough rinsing, the container can be disposed of as non-hazardous waste after defacing the original label.[4]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound as an allosteric inhibitor of ACC.
Caption: General experimental workflow for evaluating this compound in preclinical models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
